Theobromine-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-methyl-7-(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3 |
InChI Key |
YAPQBXQYLJRXSA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C |
Origin of Product |
United States |
Foundational & Exploratory
What is Theobromine-d3 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine-d3 is the deuterated form of theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao bean. As a stable isotope-labeled internal standard, this compound is an indispensable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of theobromine and for the accurate quantification of this analyte in complex matrices such as food products and biological fluids. Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances the accuracy and precision of analytical results.[1] This guide provides an in-depth overview of the chemical properties of this compound, alongside its unlabeled counterpart, and details the experimental protocols for its use in analytical applications and a plausible synthetic route.
Chemical and Physical Properties
The incorporation of three deuterium atoms into the theobromine structure results in a molecule with a slightly higher molecular weight but with chemical reactivity that is nearly identical to the natural compound. This similarity is crucial for its function as an internal standard.
Quantitative Data Summary
The chemical and physical properties of this compound and Theobromine are summarized in the tables below for easy comparison.
Table 1: Chemical Properties of this compound and Theobromine
| Property | This compound | Theobromine |
| Synonyms | This compound (7-methyl-d3), 3,7-Dimethylxanthine-d3[2][3] | 3,7-Dimethylxanthine, Xantheose[4] |
| CAS Number | 65566-69-0[3][5] | 83-67-0[4] |
| Molecular Formula | C₇D₃H₅N₄O₂[3] | C₇H₈N₄O₂[4] |
| Molecular Weight | 183.183 g/mol [3] | 180.16 g/mol [4] |
| Isotopic Purity | ≥99 atom % D[5] | Not Applicable |
| Chemical Purity | ≥98%[6] | ≥99% (typical for commercial standards) |
Table 2: Physical Properties of this compound and Theobromine
| Property | This compound | Theobromine |
| Appearance | White to off-white solid | White crystalline powder[4][7] |
| Melting Point | Not explicitly stated, but expected to be very similar to Theobromine | 351-357 °C[4][7][8] |
| Boiling Point | Sublimes | Sublimes at 290-295 °C[7] |
| Solubility in Water | Not explicitly stated, but expected to be very similar to Theobromine | 330 mg/L at 25 °C[8][9] |
| Storage | Room temperature (solid); -80°C for 6 months, -20°C for 1 month (in solution)[2] | Room temperature |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound by N-methylation of 3-methylxanthine using a deuterated methyl source.
Materials:
-
3-methylxanthine
-
Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Sodium methoxide (NaOMe) or another suitable base (e.g., sodium carbonate)[10]
-
Anhydrous methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., dichloromethane/methanol 95:5)
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylxanthine in anhydrous methanol.
-
Deprotonation: Add sodium methoxide to the suspension and stir until the 3-methylxanthine is completely dissolved, forming the sodium salt. The solution may turn yellow.
-
Methylation: Under an inert atmosphere (e.g., nitrogen or argon), add deuterated methyl iodide or deuterated dimethyl sulfate dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside standards of 3-methylxanthine and theobromine on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots under a UV lamp. The reaction is complete when the 3-methylxanthine spot has disappeared and a new spot corresponding to the Rf of this compound is observed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in deionized water and extract the product with dichloromethane.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to verify the incorporation of deuterium and the overall structure.
Quantification of Theobromine in Biological Samples using HPLC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of theobromine in biological matrices like plasma or urine.
Objective: To accurately quantify the concentration of theobromine in a biological sample using a validated LC-MS/MS method with this compound as an internal standard.[11]
Materials and Equipment:
-
Biological sample (e.g., plasma, urine)
-
Theobromine analytical standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, LC-MS grade
-
Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation:
-
Thaw the biological samples to room temperature.
-
To a 100 µL aliquot of the sample, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding a protein precipitation agent (e.g., 300 µL of cold acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate theobromine from matrix components (e.g., start with 95% A, ramp to 95% B, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theobromine: Monitor the transition from the precursor ion (m/z 181.1) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z 184.1) to a specific product ion.
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both theobromine and this compound.
-
Calculate the ratio of the peak area of theobromine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of theobromine standards.
-
Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Chemical Structures
Caption: Relationship between Theobromine and this compound.
Analytical Workflow
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (7-methyl-d3) | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. chembk.com [chembk.com]
- 8. webqc.org [webqc.org]
- 9. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents [mdpi.com]
- 10. CN101896484B - Theobromine production process - Google Patents [patents.google.com]
- 11. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Theobromine-d3: A Technical Guide to Synthesis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Theobromine-d3. This deuterated analog of theobromine is a critical tool in various research and development applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This document outlines a feasible synthetic pathway, details experimental protocols for synthesis and analysis, and presents quantitative data in a clear, structured format.
Introduction to this compound
Theobromine (3,7-dimethylxanthine) is a naturally occurring purine alkaloid found predominantly in the cacao bean. Its deuterated isotopologue, this compound, is synthesized by introducing three deuterium atoms into one of the methyl groups, typically at the 7-position (7-methyl-d3). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of theobromine in biological matrices. The stability of the carbon-deuterium bond ensures minimal isotopic exchange under typical analytical conditions.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the N-methylation of a suitable precursor, 3-methylxanthine, using a deuterated methylating agent. This approach offers high yields and good control over the position of isotopic labeling.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound (Adapted from similar xanthine methylations)
Materials:
-
3-Methylxanthine
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
Procedure:
-
To a stirred suspension of 3-methylxanthine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add deuterated methyl iodide (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or chloroform (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a white solid.
Isotopic Purity and Chemical Analysis
The isotopic purity of this compound is a critical parameter that dictates its suitability as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes the key quantitative data for a typical batch of high-purity this compound.
| Parameter | Typical Value | Method of Determination |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (Atom % D) | ≥ 99% | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Formula | C₇H₅D₃N₄O₂ | - |
| Molecular Weight | 183.18 g/mol | - |
Table 1: Summary of quantitative data for this compound.
Experimental Protocol: Isotopic Purity Determination by HRMS
Objective: To determine the isotopic enrichment of this compound by measuring the relative abundance of the deuterated and non-deuterated molecular ions.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Liquid Chromatography (LC) system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Mass Spectrometry Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range of the protonated molecular ions ([M+H]⁺).
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled theobromine ([M+H]⁺, d₀, m/z ~181.07) and the deuterated this compound ([M+H]⁺, d₃, m/z ~184.09).
-
Integrate the peak areas of the d₀ and d₃ ions.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d₃) / (Area(d₀) + Area(d₃))] x 100
-
Experimental Protocol: Isotopic Purity and Structural Confirmation by NMR
Objective: To confirm the position of deuterium labeling and to quantify the isotopic enrichment using ¹H and ²H NMR spectroscopy.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Compare the spectrum of this compound to that of an unlabeled theobromine standard.
-
The signal corresponding to the methyl protons at the 7-position (around 3.85 ppm in DMSO-d₆) should be significantly reduced or absent in the ¹H NMR spectrum of this compound.
-
The integral of the residual proton signal for the 7-methyl group relative to the integral of the 3-methyl group (around 3.34 ppm) can be used to estimate the isotopic enrichment.
-
²H NMR Spectroscopy:
-
Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., DMSO).
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: A single resonance should be observed in the ²H NMR spectrum, corresponding to the chemical shift of the deuterated methyl group, confirming the presence and location of the deuterium atoms.
Visualizations
Synthetic Pathway
Caption: N-methylation of 3-methylxanthine to yield this compound.
Analytical Workflow
Caption: Workflow for the purification and analysis of this compound.
This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation. The successful synthesis and rigorous characterization of this compound are paramount for its effective use in demanding analytical applications.
A Technical Guide to Deuterated and Unlabeled Theobromine for Researchers and Drug Development Professionals
Introduction
Theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao plant, is structurally similar to caffeine and has a range of physiological effects.[1][2] In recent years, the strategic replacement of hydrogen atoms with deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties.[3][4][5] This technical guide provides an in-depth comparison of deuterated theobromine and its unlabeled counterpart, focusing on the scientific principles of deuteration, metabolic pathways, and potential therapeutic implications.
The Kinetic Isotope Effect: The Scientific Basis for Deuteration
The foundation of deuteration's utility in drug development lies in the kinetic isotope effect (KIE).[6][7][8] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[8][9] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step in a metabolic process.[8][10] This can result in a significantly lower rate of metabolism for deuterated compounds compared to their non-deuterated isotopologues.[11]
The potential benefits of this reduced metabolic rate include:
-
Enhanced Metabolic Stability: A slower metabolism leads to a longer drug half-life in the body.[3][4]
-
Improved Therapeutic Efficacy: A longer residence time of the active drug can lead to better patient outcomes.[4][9]
-
Reduced Side Effects: Slower metabolism can minimize the formation of potentially toxic metabolites.[4]
-
Lower Dosage Requirements: Enhanced bioavailability and slower clearance may allow for reduced dosage frequency, improving patient compliance.[4]
Comparative Pharmacokinetics and Metabolism
Unlabeled Theobromine Metabolism
Theobromine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2E1.[1][12][13][14] The main metabolic pathways are N-demethylation and oxidation.[1][13] The major metabolites found in human urine are 7-methylxanthine, 3-methylxanthine, and to a lesser extent, 3,7-dimethyluric acid.[15][16]
Table 1: Pharmacokinetic Properties of Unlabeled Theobromine
| Parameter | Value | Reference |
| Elimination Half-Life | 6-8 hours | [1] |
| Peak Plasma Time | 2-3 hours | [1] |
| Primary Metabolizing Enzymes | CYP1A2, CYP2E1 | [1][12][13][14] |
| Major Metabolites | 7-methylxanthine, 3-methylxanthine, 7-methyluric acid | [15][16] |
Anticipated Effects of Deuteration on Theobromine
Deuterating theobromine at the metabolically active methyl groups (positions 3 and 7) would be expected to slow down its N-demethylation by CYP1A2 and CYP2E1. This would likely result in:
-
Increased Half-Life: A longer elimination half-life compared to the 6-8 hours of unlabeled theobromine.
-
Higher Bioavailability: Reduced first-pass metabolism could lead to a greater proportion of the administered dose reaching systemic circulation.
-
Altered Metabolite Profile: A lower rate of formation of 3-methylxanthine and 7-methylxanthine, and potentially a shift towards other metabolic pathways.
These anticipated changes could lead to a more sustained therapeutic effect and potentially a more favorable safety profile for deuterated theobromine.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for theobromine is the inhibition of adenosine receptors, with a lesser effect as a phosphodiesterase inhibitor.[1][17] By blocking adenosine receptors, theobromine can lead to increased alertness and other stimulant effects, although it is less potent than caffeine in this regard.
Below is a diagram illustrating the general signaling pathway of methylxanthines like theobromine.
Caption: Theobromine's primary mechanism of action is blocking adenosine receptors.
Experimental Protocols
Detailed experimental protocols for direct comparative studies of deuterated and unlabeled theobromine are not publicly available. However, a general workflow for a pharmacokinetic study can be outlined.
Hypothetical Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A typical workflow for a comparative pharmacokinetic study.
Analytical Methodology: HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is a common method for the quantitative analysis of theobromine and its metabolites in biological fluids.[2][18][19]
-
Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[18][19]
-
Detection: UV detection is often set at around 275 nm.[19] For greater sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method, allowing for the precise quantification of the parent drug and its metabolites.
Conclusion
Deuteration represents a promising strategy to modulate the pharmacokinetic properties of theobromine. By slowing its metabolism through the kinetic isotope effect, deuterated theobromine could offer a longer half-life and potentially a more favorable therapeutic profile compared to its unlabeled counterpart. While direct comparative data is currently lacking, the well-established principles of deuteration and the known metabolic pathways of theobromine provide a strong rationale for further investigation in this area. Future preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of deuterated theobromine.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. laboratuvar.com [laboratuvar.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. Determination of theobromine, theophylline, and caffeine in by-products of cupuacu and cacao seeds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Theobromine-d3: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Properties of Deuterated Theobromine.
This technical guide provides comprehensive information on Theobromine-d3, a deuterated analog of the naturally occurring methylxanthine, theobromine. This document is intended for researchers in pharmacology, drug metabolism, and analytical chemistry, providing key data, experimental methodologies, and an overview of its relevant biological pathways. The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices, making it an invaluable tool in pharmacokinetic and metabolic studies.
Core Compound Data
This compound is a stable isotope-labeled form of theobromine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of theobromine in various biological samples.
| Parameter | Value | Source(s) |
| Chemical Name | This compound (7-methyl-d3) | N/A |
| Synonyms | 3,7-Dimethylxanthine-d3 | N/A |
| CAS Number | 65566-69-0 | [1] |
| Molecular Formula | C₇H₅D₃N₄O₂ | N/A |
| Molecular Weight | 183.18 g/mol | N/A |
| Unlabeled Molecular Weight | 180.16 g/mol | N/A |
Mechanism of Action and Biological Pathways
Theobromine, the unlabeled parent compound of this compound, exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a range of cellular responses, from central nervous system stimulation to smooth muscle relaxation.
Theobromine Signaling Pathways
Theobromine's inhibition of phosphodiesterase 4 (PDE4) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP can trigger a cascade of downstream signaling events. One such pathway involves the activation of β3-adrenergic receptor (β3-AR) signaling, which plays a role in the browning of white adipose tissue and the activation of brown adipose tissue, ultimately influencing lipid metabolism and energy expenditure.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology adapted for the quantification of theobromine in human plasma, using this compound as the internal standard.
Quantification of Theobromine in Human Plasma by LC-MS/MS
This protocol describes the sample preparation, chromatographic separation, and mass spectrometric detection for the accurate measurement of theobromine concentrations in plasma samples.
1. Materials and Reagents:
-
Theobromine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Standard and Internal Standard Solutions:
-
Theobromine Stock Solution (1 mg/mL): Accurately weigh and dissolve theobromine in methanol.
-
This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare by diluting a stock solution of this compound with methanol/water (50:50, v/v). The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking blank human plasma with appropriate volumes of the theobromine stock solution.
3. Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 50 µL of the this compound internal standard working solution.
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 2% acetonitrile with 0.1% formic acid in water).
-
Sonicate for 2 minutes to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.0 mm, 3 µm particle size) with a compatible guard column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 250 µL/min.
-
Gradient Elution:
-
0-0.3 min: 2% B
-
0.3-5.0 min: 2-10% B
-
5.0-6.0 min: 10-90% B
-
6.0-7.0 min: 90% B
-
7.0-7.1 min: 90-2% B
-
7.1-9.0 min: 2% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
5. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values, should be optimized):
-
Theobromine: Q1: 181.1 m/z → Q3: 138.1 m/z
-
This compound (IS): Q1: 184.1 m/z → Q3: 141.1 m/z
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for both the analyte and the internal standard.
6. Data Analysis and Quantification:
-
Integrate the peak areas for both theobromine and this compound for all samples, calibrators, and QCs.
-
Calculate the peak area ratio of theobromine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of theobromine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for Theobromine Quantification
The following diagram illustrates the key steps in the analytical workflow for quantifying theobromine in biological samples using this compound as an internal standard.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Theobromine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Theobromine-d3, a deuterated analog of the naturally occurring methylxanthine, theobromine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of analytical and medicinal chemistry. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.
Core Physical and Chemical Properties
This compound, also known as 3,7-Dimethylxanthine-d3, is a stable isotope-labeled version of theobromine where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for mass spectrometry-based quantification of theobromine in various biological and environmental matrices.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,7-Dimethylxanthine-d3 | [1] |
| Synonyms | Theobromine (methyl-d3) | [1] |
| CAS Number | 65566-69-0 | N/A |
| Molecular Formula | C₇H₅D₃N₄O₂ | [1] |
| Molecular Weight | 183.19 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not available for this compound. Unlabeled Theobromine: 357 °C | N/A |
| Boiling Point | Data not available for this compound. Unlabeled Theobromine: Sublimes at 290-295 °C | N/A |
| Storage Conditions | Store at -20°C for long-term stability. | [1] |
Table 2: Solubility Data of Theobromine (Unlabeled) in Various Solvents
| Solvent | Solubility | Reference |
| Water | 1.1 mg/mL (with sonication) | [1] |
| Dimethyl Sulfoxide (DMSO) | 1.1 mg/mL (with sonication) | [1] |
Spectroscopic Data (Unlabeled Theobromine)
Note: Specific spectral data for this compound is not publicly available. The following data for unlabeled theobromine is provided for reference. The mass spectrum of this compound will show a molecular ion peak at m/z 183, corresponding to the mass of the deuterated compound.
Table 3: ¹H and ¹³C NMR Chemical Shifts of Theobromine in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹H | 3.34 (s, 3H, N-CH₃), 3.85 (s, 3H, N-CH₃), 7.97 (s, 1H, C-H) | [2] |
| ¹³C | 27.8 (N-CH₃), 29.6 (N-CH₃), 106.7 (C), 142.1 (C-H), 148.4 (C), 151.3 (C=O), 154.9 (C=O) | [3][4] |
Mass Spectrometry Fragmentation of Theobromine (Unlabeled)
The electron ionization (EI) mass spectrum of theobromine is characterized by a prominent molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways involve the loss of a methyl group (-CH₃), followed by the loss of carbon monoxide (-CO) and hydrogen cyanide (-HCN).
Biological Activity and Signaling Pathway
Theobromine, and by extension this compound, is known to be an antagonist of adenosine receptors, specifically the A1 and A2A subtypes.[5][6] Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission and inflammation. By blocking adenosine receptors, theobromine can modulate downstream signaling cascades.
The antagonism of the A1 adenosine receptor by theobromine leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing cellular function.
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of N-methylated xanthines involves the methylation of a suitable precursor. For this compound, this can be achieved by reacting 3-methylxanthine with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).
Reaction Scheme:
3-Methylxanthine + CD₃I --(Base)--> this compound
Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 3-methylxanthine in a suitable aprotic solvent (e.g., dimethylformamide).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate) to the mixture to deprotonate the nitrogen atom at the 7-position of the xanthine ring.
-
Methylation: Slowly add deuterated methyl iodide (CD₃I) to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete methylation.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then purified using column chromatography or recrystallization to yield pure this compound.
Analytical Method: Quantification by LC-MS/MS using this compound as an Internal Standard
This compound is frequently used as an internal standard for the accurate quantification of theobromine in complex matrices such as plasma, urine, and food products.[7][8][9]
Methodology:
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.
-
Perform a protein precipitation step for biological fluids using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and dilute it with the mobile phase if necessary.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theobromine: Monitor the transition from the precursor ion (m/z 181) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z 184) to a corresponding product ion.
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of theobromine to the peak area of this compound against the concentration of theobromine standards.
-
Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
This compound is a critical tool for researchers in various scientific disciplines. Its primary application as an internal standard in mass spectrometry-based methods ensures high accuracy and precision in the quantification of theobromine. This guide provides essential physical, chemical, and biological information, along with practical experimental protocols, to support its effective use in the laboratory. While some data, particularly spectroscopic information, is based on its unlabeled analog, the provided details offer a robust foundation for its application in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, DMSO, simulated) (NP0001065) [np-mrd.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002825) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Determination of Theobromine and Caffeine in Cocoa Powders | Semantic Scholar [semanticscholar.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Commercial Sourcing and Application of Theobromine-d3: A Technical Guide for Researchers
Introduction: Theobromine (3,7-dimethylxanthine), a primary alkaloid in the cacao plant, is a subject of extensive research in metabolic, cardiovascular, and neurological pathways. For quantitative bioanalytical studies, particularly those employing mass spectrometry, a stable isotope-labeled internal standard is crucial for achieving accuracy and precision. Theobromine-d3 (7-methyl-d3), a deuterated analog, serves as an ideal internal standard for the quantification of theobromine in various biological matrices. This guide provides an in-depth overview of commercial suppliers of this compound, its key specifications, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Supplier Specifications
For researchers looking to procure this compound, several reputable suppliers offer this compound for research purposes. The quality and specifications can vary, so a careful comparison is essential. The following table summarizes the key quantitative data from prominent commercial suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity |
| C/D/N Isotopes | D-7449 | 65566-69-0 | C₇H₅D₃N₄O₂ | 183.18 | Not specified | 99 atom % D |
| LGC Standards | CDN-D-7449 | 65566-69-0 | C₇D₃H₅N₄O₂ | 183.183 | min 98% | 99 atom % D |
| MedChemExpress | HY-N0138S1 | 65566-69-0 | C₇H₅D₃N₄O₂ | Not specified | 99.78% | Not specified |
| Cayman Chemical | (Theobromine-d6) | 117490-40-1 | C₇H₂D₆N₄O₂ | 186.2 | Not specified | ≥99% (d₁-d₆) |
Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot. Researchers should always consult the lot-specific certificate of analysis.
Experimental Protocols: Quantification in Biological Matrices
This compound is primarily used as an internal standard (IS) in LC-MS/MS methods to correct for matrix effects and variations during sample preparation and injection. The following protocols are synthesized from established research methodologies for the analysis of theobromine in human plasma and urine.[1][2]
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
This compound Working Solution (e.g., 100 ng/mL): Perform a serial dilution of the stock solution with a suitable solvent, such as 50% methanol in water, to achieve the desired concentration for spiking into samples. The final concentration should be comparable to the expected analyte concentration in the samples.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of non-labeled theobromine into a blank matrix (e.g., drug-free plasma or synthetic urine).
Sample Preparation: Protein Precipitation for Plasma
This protocol is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[2]
-
Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 150 µL (3 volumes) of ice-cold methanol to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 98% Water with 0.1% Formic Acid: 2% Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates before injection.
Sample Preparation: Dilution and Filtration for Urine
For urine samples, a simple "dilute-and-shoot" method is often sufficient.[1]
-
Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
Dilution: Dilute the urine supernatant 20-fold with the mobile phase starting condition.
-
Internal Standard Spiking: Add this compound working solution to the diluted urine.
-
Filtration: Filter the sample through a 0.22 µm filter (e.g., syringe filter or filter plate) to remove particulates.
-
Injection: The filtered sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions (Example)
The following are typical starting conditions. Method optimization is required for specific instruments and applications.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-2% B
-
3.1-4.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Theobromine: Q1: 181.1 m/z -> Q3: 124.1 m/z
-
This compound: Q1: 184.1 m/z -> Q3: 127.1 m/z
-
Visualized Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
This compound itself does not have a distinct signaling pathway from its non-labeled counterpart. Researchers use it to quantify theobromine, which exerts its biological effects primarily as an antagonist of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes.
References
Theobromine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Theobromine-d3. The information presented herein is critical for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound. This guide summarizes key stability data, details relevant experimental protocols, and illustrates associated biological pathways.
Summary of Stability and Storage Conditions
The stability of this compound is paramount for its effective use as an internal standard in analytical methodologies and in various research applications. Proper storage is essential to prevent degradation and maintain its isotopic and chemical purity. The following tables summarize the recommended storage conditions and stability profiles for this compound in both solid form and in solution, based on data from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Table 2: General Stability Profile of this compound
| Condition | Stability | Recommendations |
| Shipping | Stable at room temperature for several weeks.[3] | Shipped under ambient conditions as a non-hazardous chemical.[3] |
| Long-term Storage (Solid) | Stable for over 2 years if stored properly.[3] | Store in a dry, dark place.[3] Re-analyze for chemical purity after three years before use.[4] |
| Stock Solutions | Stable for up to 6 months at -80°C.[1][2] | Prepare stock solutions and store in aliquots to avoid repeated freeze-thaw cycles.[2] If water is used as the solvent, filter and sterilize the working solution before use.[1] |
Experimental Protocols
To ensure the stability and purity of this compound, robust analytical methods are necessary. While specific forced degradation studies on this compound are not extensively published, the protocols for its parent compound, theobromine, are applicable. Forced degradation studies are essential for developing stability-indicating analytical methods.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for the development and validation of stability-indicating methods. A typical forced degradation study for theobromine would involve the following conditions:
-
Acid Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 N hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide. Analyze the sample by a stability-indicating HPLC method.
-
-
Alkaline Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 N sodium hydroxide. Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined time (e.g., 24 hours). Neutralize the solution with 0.1 N hydrochloric acid and analyze by HPLC.
-
-
Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light. Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Protocol: Place the solid this compound powder in a controlled temperature oven (e.g., 105°C) for a defined period (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent and analyze by HPLC. For solutions, heat at a controlled temperature (e.g., 60°C) for a specified time.
-
-
Photolytic Degradation:
-
Protocol: Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. A typical stability-indicating HPLC method for this compound would involve the following:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The pH of the mobile phase should be optimized for the best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength of approximately 272 nm is suitable for theobromine and its derivatives.
-
Column Temperature: The column temperature is typically maintained at ambient or slightly elevated temperatures (e.g., 25-30°C) to ensure reproducible retention times.
-
-
Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by showing that the method can resolve the main peak from any degradation products formed during forced degradation studies.
Degradation Pathways and Signaling Pathways
Understanding the potential degradation pathways of this compound is crucial for interpreting stability data. While specific chemical degradation pathways under forced conditions are not well-documented, the biological metabolism of theobromine is well-understood and provides insights into potential transformations.
Biological Degradation Pathway
In biological systems, theobromine is primarily metabolized in the liver. The major metabolic pathways include N-demethylation and oxidation. The following diagram illustrates the primary metabolic degradation of theobromine.
References
- 1. Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apajournal.org.uk [apajournal.org.uk]
- 3. Degradation kinetics of caffeine and related methylxanthines by induced cells of Pseudomonas sp. | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
Theobromine Metabolism and the Role of its Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine (3,7-dimethylxanthine), a prominent methylxanthine in cocoa products, undergoes extensive metabolism in humans, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the metabolic pathways of theobromine, with a particular focus on the enzymatic processes, the resulting metabolites, and the pivotal role of isotopic labeling in elucidating these complex mechanisms. Detailed experimental protocols for the analysis of theobromine and its metabolites, along with methods for in vitro enzyme kinetics and the synthesis of isotopically labeled theobromine, are presented. Furthermore, this guide explores the key signaling pathways modulated by theobromine, offering insights into its physiological effects. Quantitative data are systematically summarized in tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
Theobromine is a purine alkaloid naturally found in the cacao plant (Theobroma cacao) and is consequently a significant component of chocolate and other cocoa-derived products[1]. Structurally similar to caffeine, theobromine exerts various pharmacological effects, though it is a less potent central nervous system stimulant[1][2]. Its metabolism is a critical determinant of its pharmacokinetic profile and physiological activity. Understanding the intricacies of theobromine metabolism is essential for assessing its safety, potential therapeutic applications, and its impact on human health.
The use of isotopically labeled compounds, such as those containing carbon-13 (¹³C), carbon-14 (¹⁴C), and nitrogen-15 (¹⁵N), has been instrumental in tracing the metabolic fate of theobromine in vivo and in vitro. These tracers allow for the unambiguous identification and quantification of metabolites, providing invaluable data for pharmacokinetic modeling and mechanistic studies. This guide will delve into the application of these isotopic techniques in the context of theobromine metabolism research.
Theobromine Metabolism
The biotransformation of theobromine primarily occurs in the liver and involves a series of enzymatic reactions, leading to the formation of several metabolites that are subsequently excreted in the urine.
Primary Metabolic Pathways
The metabolism of theobromine in humans proceeds mainly through two primary pathways: N-demethylation and oxidation.
-
N-demethylation: This process involves the removal of a methyl group from either the N3 or N7 position of the purine ring structure.
-
N3-demethylation of theobromine yields 7-methylxanthine (7-MX) .
-
N7-demethylation of theobromine produces 3-methylxanthine (3-MX) .
-
-
Oxidation: Theobromine can also be oxidized at the C8 position to form 3,7-dimethyluric acid (3,7-DMU) .
The resulting monomethylxanthines (3-MX and 7-MX) can be further metabolized. For instance, 7-methylxanthine can be oxidized by xanthine oxidase to form 7-methyluric acid[3].
Key Metabolizing Enzymes
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial steps of theobromine metabolism.
-
CYP1A2: This is a major enzyme involved in the N-demethylation of theobromine. It catalyzes the formation of both 3-methylxanthine and 7-methylxanthine.
-
CYP2E1: This enzyme also contributes significantly to the metabolism of theobromine, particularly in the formation of 7-methylxanthine and 3,7-dimethyluric acid.
The relative contribution of these enzymes can vary among individuals due to genetic polymorphisms and induction or inhibition by other xenobiotics.
Metabolic Profile in Humans
Following oral administration, theobromine is well-absorbed and metabolized. The major metabolites are excreted in the urine. The relative abundance of these metabolites provides a snapshot of the metabolic pathways.
dot
Caption: Major metabolic pathways of theobromine in humans.
Role of Isotopes in Theobromine Metabolism Research
Isotopically labeled theobromine is a powerful tool for studying its absorption, distribution, metabolism, and excretion (ADME). Both stable (e.g., ¹³C, ¹⁵N) and radioactive (e.g., ¹⁴C) isotopes are utilized.
Tracing Metabolic Fate
By administering a known dose of labeled theobromine, researchers can track the appearance of the label in various biological matrices (plasma, urine, feces) over time. This allows for:
-
Unambiguous identification of metabolites: Mass spectrometry can distinguish between endogenous compounds and drug-derived metabolites based on the mass shift introduced by the isotope.
-
Quantification of metabolite formation: The amount of each labeled metabolite can be accurately measured, providing a quantitative profile of the metabolic pathways.
-
Determination of pharmacokinetic parameters: The rates of absorption, distribution, metabolism, and excretion can be precisely calculated.
A study utilizing [8-¹⁴C]theobromine in healthy men provided detailed quantitative data on the urinary excretion of theobromine and its major metabolites[4].
Elucidating Enzymatic Mechanisms
Isotopes can also be used to investigate the mechanisms of the enzymes involved in theobromine metabolism. For example, kinetic isotope effect studies can provide insights into the rate-limiting steps of enzymatic reactions.
Quantitative Data
The following tables summarize key quantitative data related to theobromine metabolism in humans.
Table 1: Pharmacokinetic Parameters of Theobromine in Healthy Adults
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 6-8 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1] |
| Apparent Volume of Distribution (Vd) | 0.76 L/kg | [5] |
| Clearance (CL) | 0.88 mL/min/kg | [5] |
Table 2: Urinary Excretion of Theobromine and its Metabolites in Healthy Adults after a Single Oral Dose
| Metabolite | Percentage of Total Excretion (%) | Reference |
| Theobromine (unchanged) | 21 ± 4 | [3] |
| 7-Methylxanthine (7-MX) | 36 ± 5 | [3] |
| 3-Methylxanthine (3-MX) | 21 ± 4 | [3] |
| 6-amino-5-[N-methylformylamino]-1-methyluracil (6-AMMU) | 11 ± 4 | [3] |
| 7-Methyluric Acid (7-U) | 10 ± 2 | [3] |
| 3,7-Dimethyluric Acid (3,7-DMU) | 1.3 ± 0.6 | [3] |
| 3-Methyluric Acid (3-U) | 0.5 ± 0.4 | [3] |
Table 3: Enzyme Kinetic Parameters for Theobromine Metabolism by Human Liver Microsomes and Recombinant CYP Enzymes
| Enzyme/Reaction | Km (mM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes | |||
| 3-MX Formation | 2.7 ± 0.5 | 53 ± 19 | [6] |
| 7-MX Formation | 3.9 ± 0.8 | 102 ± 42 | [6] |
| Recombinant Enzymes | |||
| CYP1A2 (7-MX Formation) | 4.2 | Not specified | [6] |
| CYP2E1 (7-MX Formation) | 3.4 | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in theobromine metabolism research.
Synthesis of Isotopically Labeled Theobromine (e.g., [7-methyl-¹³C]Theobromine)
Principle: This synthesis involves the N-methylation of a suitable precursor, 3-methylxanthine, using an isotopically labeled methylating agent, [¹³C]methyl iodide.
Materials:
-
3-Methylxanthine
-
[¹³C]Methyl iodide (99 atom % ¹³C)
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Dissolve 3-methylxanthine in anhydrous methanol containing a molar equivalent of sodium methoxide.
-
Add a slight molar excess of [¹³C]methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting [7-methyl-¹³C]theobromine by recrystallization or column chromatography on silica gel.
-
Confirm the identity and isotopic enrichment of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
dot
Caption: Experimental workflow for the synthesis of isotopically labeled theobromine.
In Vitro Metabolism of Theobromine using Human Liver Microsomes
Principle: This assay determines the rate of metabolite formation from theobromine when incubated with human liver microsomes, which are rich in CYP enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Theobromine solution (in a suitable solvent, e.g., DMSO, at various concentrations)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
HPLC-MS/MS system
Procedure:
-
Pre-warm a mixture of human liver microsomes, theobromine, and potassium phosphate buffer to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 10-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for theobromine and its metabolites (3-MX, 7-MX, 3,7-DMU) using a validated HPLC-MS/MS method.
-
Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
Analysis of Theobromine and its Metabolites in Human Urine by HPLC
Principle: This method separates and quantifies theobromine and its major metabolites in urine samples using reversed-phase high-performance liquid chromatography with UV or mass spectrometric detection.
Materials:
-
Urine sample
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
Analytical standards for theobromine and its metabolites
-
HPLC system with a C18 column and a suitable detector (UV or MS)
Procedure:
-
Sample Preparation:
-
Thaw the urine sample and centrifuge to remove particulates.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute theobromine and its metabolites with methanol or an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a specific wavelength (e.g., 273 nm) or MS/MS detection using specific precursor-product ion transitions for each analyte.
-
-
Quantification:
-
Generate a calibration curve using analytical standards of known concentrations.
-
Quantify the analytes in the urine samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways Modulated by Theobromine
Theobromine exerts its physiological effects by interacting with several key signaling pathways.
Phosphodiesterase (PDE) Inhibition
Theobromine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theobromine increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing processes such as lipolysis and bronchodilation.
dot
Caption: Theobromine's inhibition of phosphodiesterase and its effect on cAMP signaling.
Adenosine Receptor Antagonism
Theobromine acts as an antagonist at adenosine receptors, particularly A1 and A2A subtypes. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, theobromine can lead to increased neuronal activity and the release of various neurotransmitters. This mechanism contributes to its mild stimulant effects.
dot
Caption: Theobromine's antagonism of adenosine receptors.
Conclusion
This technical guide has provided a detailed examination of theobromine metabolism and the indispensable role of isotopic labeling in its study. The metabolic pathways, primarily driven by CYP1A2 and CYP2E1, result in a series of metabolites that are quantifiable in biological fluids. The provided experimental protocols offer a practical framework for researchers investigating theobromine's pharmacokinetics and metabolic fate. Furthermore, the elucidation of theobromine's effects on key signaling pathways, such as phosphodiesterase inhibition and adenosine receptor antagonism, provides a molecular basis for its physiological actions. The continued application of advanced analytical techniques, including stable isotope tracing and high-resolution mass spectrometry, will undoubtedly further refine our understanding of theobromine's complex interactions within the human body and its implications for health and disease.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elimination of theobromine metabolites in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Natural occurrence of theobromine and its metabolites
An In-depth Technical Guide on the Natural Occurrence of Theobromine and its Metabolites
Introduction
Theobromine, formally known as 3,7-dimethylxanthine, is a purine alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine and theophylline.[1][2] First discovered in 1841 in cacao beans by A. Woskresensky, it is the principal alkaloid in Theobroma cacao (the cacao tree).[1][3] The name is derived from Theobroma, meaning "food of the gods."[1] Despite its name, theobromine contains no bromine.[1] This compound is of significant interest to researchers in pharmacology, food science, and drug development due to its various physiological effects, including acting as a mild stimulant, vasodilator, and diuretic.[3][4][5] It is also a key component contributing to the characteristic bitter taste of chocolate.[5][6] This guide provides a comprehensive overview of the natural distribution of theobromine, its metabolic fate in the human body, and the analytical methodologies used for its quantification.
Section 1: Natural Occurrence of Theobromine
Theobromine is synthesized by a variety of plants, but its concentration is highest in the beans of the cacao tree.[3][7] It is also found in smaller quantities in other common dietary sources such as tea leaves (Camellia sinensis), kola nuts (Cola acuminata), yerba mate (Ilex paraguariensis), and guarana berries.[1][8][9] The concentration of theobromine can vary significantly depending on the plant species, stage of development, and processing methods.[3][10] For instance, in Theobroma cacao, the highest levels are found in the cotyledons of mature beans, with concentrations increasing during the initial stages of fermentation.[2][3][7]
Data Presentation: Theobromine Content in Natural and Processed Products
The following tables summarize the quantitative data on theobromine content in various natural sources and commercially available food products.
Table 1: Theobromine Content in Various Plant Sources
| Plant Source | Part | Theobromine Content (% dry weight) | Reference(s) |
|---|---|---|---|
| Cacao Bean (Theobroma cacao) | Nib/Cotyledon | 1.5% - 3.0% | [7] |
| Cacao Bean (Theobroma cacao) | Husk/Shell | 0.7% - 1.2% | [2][7] |
| Tea (Camellia sinensis) | Leaves | 0.15% - 0.20% | [2] |
| Kola Nut (Cola acuminata) | Nut | 1.0% - 2.5% | [9] |
| Yerba Mate (Ilex paraguariensis) | Dried Leaves | ~0.3% | [2] |
| Guarana (Paullinia cupana) | Seeds | 0.02% - 0.04% (200-400 ppm) | [9] |
| Green Coffee Beans | Beans | ~0.002% (20 mg/kg) |[2][7] |
Table 2: Average Theobromine Content in Common Food Products
| Food Product | Theobromine Content (mg per 100 g) | Reference(s) |
|---|---|---|
| Cocoa Powder, unsweetened | 1,890 - 2,060 | [1][7] |
| Baking Chocolate, unsweetened | ~1,600 | [11] |
| Dark Chocolate (70-85% cocoa) | ~810 | [6] |
| Dark Chocolate (general) | ~714 (200 mg per 28g) | [1] |
| Milk Chocolate | ~214 (60 mg per 28g) | [1][6] |
| Chocolate Milk | ~22.6 | [1] |
| Brewed Black Tea | ~2.7 mg per 6 oz serving | [12] |
| Instant Cocoa Mix | 158 - 318 (39.5-79.5 mg per cup) |[10] |
Section 2: Metabolism of Theobromine in Humans
Theobromine can be present in the human body either through direct consumption of theobromine-containing foods or as a secondary metabolite of caffeine.[1] The human metabolism of caffeine in the liver yields approximately 12% theobromine, 4% theophylline, and 84% paraxanthine.[1]
Pharmacokinetics Following oral ingestion, theobromine is readily absorbed.[7] Unlike caffeine, it is less water-soluble and more fat-soluble, resulting in a slower peak in blood plasma concentrations, typically occurring 2-3 hours post-ingestion.[1] The elimination half-life of theobromine in humans ranges from 6 to 12 hours.[1][7][13]
Metabolic Pathways The liver is the primary site of theobromine metabolism, where it undergoes demethylation and oxidation, processes primarily mediated by cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1.[1][14] The main metabolic pathway involves the removal of a methyl group to form either 3-methylxanthine or 7-methylxanthine.[7][15] A smaller fraction is directly oxidized to 3,7-dimethyluric acid.[7][16] The resulting xanthines are further oxidized by xanthine oxidase to form methyluric acids before being excreted renally.[13][15]
Table 3: Major Human Urinary Metabolites of Theobromine
| Metabolite | Percentage of Excreted Dose | Reference(s) |
|---|---|---|
| 7-Methylxanthine | 34% - 48% | [7] |
| 3-Methylxanthine | ~20% | [7] |
| 7-Methyluric Acid | 7% - 12% | [7] |
| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6% - 9% | [7] |
| Unchanged Theobromine | 1% - 18% | [7] |
| 3,7-Dimethyluric Acid | ~1% |[7] |
Mandatory Visualization: Theobromine Metabolic Pathway
Section 3: Experimental Protocols for Analysis
The quantification of theobromine and its metabolites in various matrices, from food products to biological fluids, is predominantly accomplished using chromatographic techniques.[17] Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector is a common, robust method for food analysis.[17][18] For higher sensitivity and specificity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[19]
Mandatory Visualization: General Analytical Workflow
Experimental Protocols
Protocol 1: Quantification of Theobromine in Cocoa Products by HPLC-UV
This protocol is a synthesized method based on common practices for determining theobromine in solid food matrices like cocoa powder or chocolate.[18][20][21]
1. Sample Preparation and Extraction: a. Accurately weigh 1.0 g of the homogenized cocoa or chocolate sample into a 250 mL conical flask.[20] b. Add 70 mL of deionized water and bring the mixture to a boil. Continue boiling for 60 minutes under a reflux condenser to ensure complete extraction.[20] c. Cool the flask to room temperature and transfer the contents quantitatively to a 100 mL volumetric flask. d. Clarification (Carrez Reagents): Add 5 mL of Carrez I solution (aqueous solution of potassium ferrocyanide), shake well, then add 5 mL of Carrez II solution (aqueous solution of zinc acetate).[20][22] These reagents precipitate proteins and other interfering substances. e. Bring the flask to volume with deionized water, mix thoroughly, and allow the precipitate to settle. f. Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[20]
2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a UV-Vis detector. b. Column: C18 reversed-phase column (e.g., Bondesil C18, 150 mm x 4.6 mm, 5 µm particle size).[18][21] c. Mobile Phase: An isocratic mobile phase consisting of Methanol:Water:Acetic Acid (20:75:5, v/v/v).[21] d. Flow Rate: 1.0 mL/min.[20] e. Injection Volume: 20 µL.[20] f. Detection: UV absorbance at 273-275 nm.[20][21] g. Column Temperature: Ambient or controlled at 25°C.
3. Quantification: a. Prepare a series of theobromine standard solutions of known concentrations (e.g., 1-100 µg/mL) in the mobile phase.[20] b. Inject the standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared sample and determine the theobromine concentration from its peak area using the calibration curve.
Protocol 2: Analysis of Theobromine in Human Plasma by LC-MS/MS
This protocol is based on a method for the sensitive quantification of theobromine and its metabolites in biological fluids.[19][23]
1. Sample Preparation: a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₃-labeled caffeine or theobromine-d3).[19][22] b. Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute. c. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. d. Pre-treatment: Transfer the supernatant to a new tube. For improved analysis, dilute the supernatant 20-fold with the initial mobile phase to minimize matrix effects.[19] e. Transfer the final diluted sample to an autosampler vial for injection.
2. LC-MS/MS Conditions: a. LC System: An ultra-high performance liquid chromatography (UHPLC) system. b. Column: A suitable C18 reversed-phase column with a smaller particle size for fast chromatography (e.g., < 2 µm). c. Mobile Phase: A gradient elution using:
- Solvent A: 0.1% formic acid in water.
- Solvent B: 0.1% formic acid in acetonitrile.
- A typical gradient might run from 5% to 95% Solvent B over 2-3 minutes. d. Flow Rate: 0.4 - 0.6 mL/min. e. Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in positive electrospray ionization (ESI+) mode. f. Detection Mode: Multiple Reaction Monitoring (MRM). g. MRM Transitions:
- Theobromine: Q1: 181.1 m/z → Q3: 124.0 m/z
- 7-Methylxanthine: Q1: 167.1 m/z → Q3: 110.0 m/z
- (Note: Specific transitions should be optimized for the instrument in use).
3. Quantification: a. Create a calibration curve using matrix-matched standards (theobromine spiked into blank plasma and processed alongside the samples). b. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. c. Calculate the concentration of theobromine in the unknown samples using the regression equation from the calibration curve.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. Theobromine in Food & Nutrition - Xantheose - Flavoring Agent [periodical.knowde.com]
- 3. phyto-chem.com [phyto-chem.com]
- 4. youtube.com [youtube.com]
- 5. deftchemicals.com [deftchemicals.com]
- 6. whitakerschocolates.com [whitakerschocolates.com]
- 7. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. natureshalfacre.wordpress.com [natureshalfacre.wordpress.com]
- 10. bioprofilelabs.com [bioprofilelabs.com]
- 11. Top 10 Chocolate Products Highest in Theobromine [myfooddata.com]
- 12. portal.ct.gov [portal.ct.gov]
- 13. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apajournal.org.uk [apajournal.org.uk]
- 23. Theobromine, caffeine, and theophylline metabolites in human plasma and urine after consumption of soluble cocoa products with different methylxanthine contents [agris.fao.org]
Methodological & Application
Quantification of Theobromine in Plasma Using Theobromine-d3 as an Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine, a methylxanthine alkaloid naturally found in cacao plants, is a compound of significant interest in pharmaceutical and nutritional research. Accurate quantification of theobromine in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document provides a detailed protocol for the quantification of theobromine in plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, employing Theobromine-d3 as an internal standard to ensure accuracy and precision.
The primary mechanisms of action of theobromine involve the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[1] These actions lead to a variety of physiological effects, making its accurate measurement in plasma essential for understanding its therapeutic potential and metabolic fate.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of theobromine in plasma.
Materials and Reagents
-
Theobromine (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theobromine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of methanol should be added).
-
Add 300 µL of ice-cold methanol to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | As described in the table below |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Theobromine | 181.1 | 138.1 | 25 |
| This compound (IS) | 184.1 | 141.1 | 25 |
Data Presentation
The following tables summarize the quantitative data from method validation studies, demonstrating the performance of this analytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Theobromine | 5 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 15 | < 10 | < 10 | 90 - 110 |
| Mid QC | 150 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Theobromine | > 85 |
| This compound | > 85 |
Visualizations
Experimental Workflow
Signaling Pathways
Theobromine primarily exerts its physiological effects through two main signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and reduced inflammation.[2]
-
Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist at adenosine receptors (A1 and A2A).[1] By blocking these receptors, theobromine prevents the binding of adenosine, a neuromodulator that typically has inhibitory effects, such as promoting sleep and relaxation. This antagonism leads to increased neuronal firing and the release of other neurotransmitters, contributing to the mild stimulant effects of theobromine.
References
Theobromine-d3 for Pharmacokinetic Studies of Cocoa Flavanols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Theobromine-d3 as an internal standard in pharmacokinetic studies of cocoa flavanols. These guidelines are intended to assist in the accurate quantification of theobromine and the characterization of flavanol metabolite pharmacokinetics following the consumption of cocoa products.
Introduction
Cocoa is a rich source of flavan-3-ols, a subclass of flavonoids, which have garnered significant interest for their potential cardiovascular health benefits. To understand the physiological effects of these compounds, it is crucial to study their absorption, distribution, metabolism, and excretion (ADME). Theobromine, a methylxanthine alkaloid, is also abundant in cocoa and its pharmacokinetic profile is relevant to understanding the overall biological effects of cocoa consumption. Furthermore, recent research suggests that theobromine may enhance the absorption of cocoa flavanols[1].
Stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). This compound, a deuterated analog of theobromine, serves as an ideal internal standard for the quantification of theobromine due to its similar chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of major cocoa flavanol metabolites and theobromine following the consumption of cocoa products. These data provide a reference for researchers designing and interpreting pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Cocoa Flavanol Metabolites in Human Plasma
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| (-)-Epicatechin-3'-O-glucuronide | 18.3 ± 4.5 | 1.8 ± 0.3 | 75.4 ± 18.2 |
| (-)-Epicatechin-4'-O-glucuronide | 10.1 ± 2.8 | 1.9 ± 0.4 | 42.1 ± 11.5 |
| (-)-Epicatechin-7-O-glucuronide | 25.6 ± 6.1 | 1.7 ± 0.2 | 105.8 ± 25.3 |
| 3'-O-Methyl-(-)-epicatechin-5/7-sulfate | 8.9 ± 2.1 | 2.1 ± 0.5 | 38.7 ± 9.4 |
| 4'-O-Methyl-(-)-epicatechin-7-O-glucuronide | 5.2 ± 1.3 | 2.0 ± 0.4 | 22.1 ± 5.6 |
Data are presented as mean ± standard deviation and are compiled from studies investigating the pharmacokinetics of cocoa flavanols in healthy volunteers[2][3].
Table 2: Pharmacokinetic Parameters of Theobromine in Human Plasma after Cocoa Consumption
| Analyte | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) |
| Theobromine | 25.8 ± 5.2 | 2.5 ± 0.8 | 245.3 ± 49.1 |
Data are presented as mean ± standard deviation. These values are representative of typical pharmacokinetic profiles observed after consumption of a theobromine-containing cocoa product[4].
Experimental Protocols
This section provides detailed methodologies for a typical pharmacokinetic study of cocoa flavanols using this compound as an internal standard.
Clinical Study Protocol
A randomized, crossover study design is recommended to assess the pharmacokinetics of cocoa flavanols.
Participants:
-
Healthy, non-smoking male and female volunteers (n=10-15).
-
Age: 18-50 years.
-
Body Mass Index (BMI): 18.5-29.9 kg/m ².
-
Exclusion criteria: history of cardiovascular, gastrointestinal, or metabolic diseases; allergy to cocoa or chocolate; regular use of medication or supplements that could interfere with the study outcomes.
Intervention:
-
After an overnight fast, participants consume a standardized cocoa product with a known content of flavanols and theobromine.
-
A washout period of at least one week should be implemented between interventions.
Blood Sampling:
-
Blood samples (approximately 5 mL) are collected into EDTA-containing tubes at baseline (0 h) and at 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-consumption.
-
Plasma is separated by centrifugation at 1500 x g for 15 minutes at 4°C and stored at -80°C until analysis.
Analytical Protocol: Quantification of Theobromine in Plasma by LC-MS/MS
This protocol describes the extraction and quantification of theobromine from human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Theobromine standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial with an insert.
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation of theobromine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theobromine: Precursor ion (m/z) 181.1 → Product ion (m/z) 138.1[5].
-
This compound: The precursor ion will be m/z 184.1. The product ion will likely be m/z 141.1, but this should be confirmed by direct infusion of the standard.
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of theobromine to this compound against the concentration of theobromine standards.
-
The concentration of theobromine in the plasma samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of cocoa flavanols.
Caption: Workflow for a pharmacokinetic study of cocoa flavanols.
Cocoa Flavanol Metabolism Signaling Pathway
The metabolism of cocoa flavanols is a complex process involving enzymes in the small intestine, liver, and gut microbiota.
Caption: Metabolic pathway of cocoa flavanols.
References
- 1. New research shows theobromine can increase absorption of cocoa flavanols | Mars Cocoa Science [marscocoascience.com]
- 2. Flavanol Bioavailability in Two Cocoa Products with Different Phenolic Content. A Comparative Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chocolate Matrix Factors Modulate Pharmacokinetic Behavior of Cocoa Flavan-3-Ol Phase-II Metabolites Following Oral Consumption by Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Theobromine-d3 Sample Preparation in Urine for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Theobromine (3,7-dimethylxanthine) is a primary methylxanthine alkaloid found in cocoa products and is also a metabolite of caffeine. Its quantification in urine is crucial for nutritional studies, pharmacokinetic analysis, and clinical toxicology. For accurate and robust quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the stable isotope dilution method is preferred. This involves using a deuterated internal standard, such as Theobromine-d3, which is chemically identical to the analyte but mass-shifted. This allows for the correction of matrix effects and variations during sample preparation and injection, ensuring high precision and accuracy[1]. This document provides two distinct, validated protocols for the preparation of urine samples for the analysis of theobromine using this compound as an internal standard.
Method 1: Solid-Phase Extraction (SPE)
This protocol is recommended for applications requiring extensive sample cleanup to minimize matrix interference and achieve low detection limits.
Experimental Protocol
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet insoluble debris.
-
-
Internal Standard Spiking:
-
Transfer 1.0 mL of the urine supernatant to a clean centrifuge tube.
-
Add a specific volume of this compound working solution (e.g., 50 µL of a 1 µg/mL solution) to each sample, calibrator, and quality control (QC) sample.
-
Vortex for 10 seconds.
-
-
Solid-Phase Extraction (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Elution: Elute the theobromine and this compound from the cartridge using 2 mL of an appropriate organic solvent, such as chloroform or dimethyl carbonate[2][3]. Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
Method 2: "Dilute-and-Shoot"
This is a rapid, high-throughput method suitable for screening purposes or when matrix effects are determined to be minimal. It significantly reduces sample preparation time and cost[4].
Experimental Protocol
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 15 seconds.
-
-
Internal Standard Spiking and Dilution:
-
In a microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of a dilution solution containing the this compound internal standard. This results in a 20-fold dilution[5].
-
The dilution solution should be compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Final Preparation:
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant directly into an autosampler vial for LC-MS/MS analysis. This "dilute-and-shoot" approach has been validated to have high recovery without extensive sample pretreatment[6].
-
Quantitative Data Summary
The performance of these methods has been established in various studies. The following table summarizes key validation parameters for the determination of theobromine in urine.
| Parameter | Method | Result | Reference |
| Recovery | Dilute-and-Shoot (Ultra-centrifugation) | 99% - 105% | [5] |
| Dilute-and-Shoot (Direct Injection) | 99% (Average) | ||
| Solid-Phase Extraction (Greener solvent) | 97% - 101% | [2][7] | |
| Linearity | Dilute-and-Shoot (Ultra-centrifugation) | 2.5 - 400 µmol/L | [5] |
| Dilute-and-Shoot (Direct Injection) | Up to 278 µmol/L | ||
| Limit of Detection (LOD) | Dilute-and-Shoot (Direct Injection, 1:5 dilution) | 1.1 µmol/L | |
| Limit of Quantification (LOQ) | Dilute-and-Shoot (Direct Injection, 1:5 dilution) | 3.6 µmol/L | |
| Solid-Phase Extraction (Greener solvent) | 0.2 ng | [2][7] | |
| Precision (CV%) | Dilute-and-Shoot (Direct Injection) | < 2% | |
| Dilute-and-Shoot (Ultra-centrifugation) | 9% - 13% (Inter-day) | [5] |
The choice between a Solid-Phase Extraction protocol and a "Dilute-and-Shoot" method depends on the specific requirements of the analysis. The SPE method provides a cleaner extract, which can be beneficial for reducing ion suppression and improving sensitivity in complex urine matrices. However, the "Dilute-and-Shoot" method offers a much faster and simpler workflow, making it ideal for high-throughput screening[4]. In either case, the use of this compound as an internal standard is critical for achieving reliable and accurate quantification of theobromine in urine samples.
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of Theobromine-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Theobromine-d3, a deuterated internal standard for the quantification of theobromine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Theobromine, a methylxanthine alkaloid found in cocoa products, is of significant interest in food science, pharmacology, and toxicology. The use of a stable isotope-labeled internal standard such as this compound is crucial for accurate and precise quantification in complex biological matrices. This document outlines the characteristic mass spectrometry fragmentation pattern of this compound, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway.
Mass Spectrometry Fragmentation Pattern of this compound
This compound, with a monoisotopic mass of 183.08 g/mol , is readily ionized by electrospray ionization (ESI) in positive mode, forming the protonated molecule [M+H]⁺ at m/z 184.2. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that can be used for its selective detection and quantification.
The primary fragmentation pathway involves the neutral loss of methyl isocyanate (-CH₃NCO) or its deuterated analogue (-CD₃NCO) and carbon monoxide (-CO). Based on established fragmentation patterns for theobromine and its isotopologues, the major product ions for this compound are observed at m/z 141.1 and m/z 166.2.[1]
Table 1: Quantitative Data of this compound Fragmentation
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Relative Abundance |
| 184.2 | 141.1 | -CD₃NCO | [C₅H₄N₃O]⁺ | Major |
| 184.2 | 166.2 | -H₂O | [C₇H₅D₃N₄O]⁺ | Minor |
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the protonation of the xanthine core. The subsequent dissociation is driven by the cleavage of the pyrimidine and imidazole rings. The major fragmentation pathway leading to the ion at m/z 141.1 is proposed to be the loss of the deuterated methyl isocyanate group. The formation of the ion at m/z 166.2 likely results from the loss of a water molecule.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol
This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Optimization may be required for specific applications and matrices.
Sample Preparation
The choice of sample preparation method depends on the matrix. For biological fluids like plasma or urine, a protein precipitation or solid-phase extraction (SPE) is recommended.
a) Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Solid-Phase Extraction (for Urine):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of urine onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 184.2 | 141.1 | 0.1 | 30 | 20 |
| This compound | 184.2 | 166.2 | 0.1 | 30 | 15 |
| Theobromine | 181.1 | 138.1 | 0.1 | 30 | 20 |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Experimental Workflow
Caption: General workflow for this compound analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed fragmentation data and experimental protocol will aid researchers in developing and validating robust analytical methods for the accurate quantification of theobromine in various samples. The use of this compound as an internal standard is essential for mitigating matrix effects and ensuring high-quality data in demanding applications.
References
Theobromine-d3: Applications in Nutrition and Metabolic Research
Application Notes
Theobromine-d3, a deuterated analog of theobromine, serves as a valuable tool in nutrition and metabolic research, primarily utilized as an internal standard for quantitative analysis and as a stable isotope tracer for metabolic studies. Its chemical properties are nearly identical to endogenous theobromine, but its increased mass allows for clear differentiation in mass spectrometry-based analyses. This distinction is critical for accurate quantification and for tracing the metabolic fate of theobromine in biological systems.
1. Internal Standard for Accurate Quantification:
In nutritional studies, accurately measuring theobromine levels in various matrices such as food, beverages, and biological fluids (plasma, urine, saliva) is crucial for assessing dietary intake and bioavailability. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[1] By adding a known amount of this compound to a sample prior to extraction and analysis, variations in sample preparation, instrument response, and matrix effects can be effectively normalized. This ensures high precision and accuracy in the determination of theobromine concentrations. Several studies have detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of theobromine, and while some may use other internal standards, the principle of isotopic dilution is consistently highlighted for its robustness.[2][3]
2. Metabolic Tracer in Pharmacokinetic and Metabolic Pathway Studies:
This compound is an ideal tracer for investigating the absorption, distribution, metabolism, and excretion (ADME) of theobromine. Following administration of this compound, its appearance and the appearance of its deuterated metabolites can be monitored over time in various biological compartments. This allows researchers to elucidate the metabolic pathways of theobromine, identify novel metabolites, and calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. Theobromine is known to be metabolized into several key compounds, including 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid.[4][5] By tracing the d3-label, the contribution of exogenous theobromine to these metabolite pools can be precisely determined.
Quantitative Data Summary
The following tables summarize typical concentrations and parameters relevant to the use of this compound in research.
Table 1: Theobromine Concentrations in Various Samples
| Sample Type | Concentration Range | Reference |
| Commercial Dark Chocolate | 1.05 mg/g | Analysis of Theobromine and Related Compounds by RP-HPLC/UV |
| Commercial Milk Chocolate | 0.72 - 0.85 mg/g | Analysis of Theobromine and Related Compounds by RP-HPLC/UV |
| Human Plasma (after cocoa) | 2.5 - 400 µmol/L | [2] |
| Human Saliva (after cocoa) | Variable, correlated with plasma | [2] |
| Human Urine (after cocoa) | Variable, contains metabolites | [2][4] |
| Animal Feed (max permitted) | 50 - 300 mg/kg | [1] |
Table 2: Mass Spectrometry Parameters for Theobromine Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Theobromine (precursor ion) | m/z 181.0720 | [6] |
| This compound (precursor ion) | m/z 184 | Inferred from Theobromine m/z |
| Theobromine (product ion) | m/z 138 | [3] |
| This compound (product ion) | m/z 141 | Inferred from Theobromine fragmentation |
| Capillary Voltage | 5.50 V | [6] |
| Capillary Temperature | 350 °C | [6] |
Experimental Protocols
Protocol 1: Quantification of Theobromine in Human Plasma using this compound as an Internal Standard
1. Objective: To accurately determine the concentration of theobromine in human plasma samples using LC-MS/MS with this compound as an internal standard.
2. Materials:
-
Human plasma samples
-
Theobromine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system
3. Procedure:
Protocol 2: Theobromine Metabolic Fate Study using this compound as a Tracer
1. Objective: To trace the metabolic fate of orally administered theobromine and identify its major metabolites in urine.
2. Materials:
-
This compound
-
Human volunteers (with appropriate ethical approval)
-
Urine collection containers
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
LC-HRMS (High-Resolution Mass Spectrometry) system
3. Procedure:
Visualizations
Caption: Workflow for Theobromine Quantification.
Caption: this compound Metabolic Pathway.
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Theobromine-d3 by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Theobromine-d3 in biological matrices. This compound, a deuterated analog of theobromine, is commonly used as an internal standard in pharmacokinetic and metabolic studies of theobromine, a key alkaloid found in cocoa products. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for a wide range of applications in drug metabolism, pharmacokinetics, and clinical research.
Introduction
Theobromine (3,7-dimethylxanthine) is a methylxanthine alkaloid naturally present in cocoa beans, and consequently in chocolate, tea, and other food products. It is a known stimulant and has various physiological effects. To accurately quantify theobromine in biological samples, stable isotope-labeled internal standards such as this compound are indispensable. The use of an internal standard that co-elutes with the analyte of interest but is distinguishable by mass allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision of the analytical results.[1] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for this compound.
Experimental
Materials and Reagents
-
This compound (certified reference material)
-
Theobromine (certified reference material)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A reversed-phase separation is employed for the analysis of this compound. The following conditions provide a good starting point for method development and can be optimized as needed.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode. The specific mass transitions for Theobromine and this compound are monitored in MRM mode for optimal selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument dependent |
MRM Transitions
The following MRM transitions are recommended for the quantification and confirmation of Theobromine and this compound. The precursor ion for this compound is shifted by +3 Da compared to Theobromine due to the three deuterium atoms. The fragmentation pattern is expected to be similar, resulting in corresponding shifts in the product ions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Theobromine | 181.1 | 124.1 | 25 |
| Theobromine | 181.1 | 96.1 | 30 |
| This compound | 184.1 | 127.1 | 25 |
| This compound | 184.1 | 99.1 | 30 |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Theobromine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Theobromine by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and concise tables.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
A linear regression of the peak area ratio against the concentration should yield a correlation coefficient (r²) of >0.99.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 15 | |||
| MQC | 150 | |||
| HQC | 750 |
%CV (Coefficient of Variation) should be <15% for all QC levels. Accuracy should be within 85-115%.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is readily applicable to various research and clinical settings where the analysis of theobromine is required. The provided protocol and parameters can serve as a starting point for method development and validation in any laboratory equipped with standard LC-MS/MS instrumentation.
References
Theobromine-d3 in Forensic Toxicology: An Application Note and Protocol for LC-MS/MS Analysis
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally found in cacao beans, and consequently in chocolate, cocoa products, and some teas. While generally considered safe for human consumption in moderate amounts, theobromine can be toxic and even lethal to certain animals, notably dogs, due to their slower metabolism of the compound. In forensic toxicology, the determination of theobromine concentrations in biological specimens can be crucial in cases of suspected animal poisoning, and in rare instances, in human overdose investigations. The use of a stable isotope-labeled internal standard, such as Theobromine-d3 (3,7-dimethyl-d3-xanthine), is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This document provides a detailed application note and protocol for the analysis of theobromine in biological matrices, specifically blood, using this compound as an internal standard. The methodology is intended for use by researchers, scientists, and drug development professionals in a forensic toxicology setting.
Toxicological Significance
Theobromine's primary toxic effects are related to its action as a central nervous system stimulant, a diuretic, and a cardiac stimulant. In high doses, it can lead to nausea, vomiting, diarrhea, increased heart rate, cardiac arrhythmias, seizures, and ultimately, death. The median lethal dose (LD50) of theobromine varies significantly across species. For instance, the oral LD50 in dogs is approximately 300 mg/kg, while in rats, it is around 1,265 mg/kg.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred method for the quantification of theobromine in biological samples due to its high sensitivity, selectivity, and accuracy. The use of a deuterated internal standard like this compound is critical for robust and reliable results in complex matrices such as blood.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the analysis of theobromine using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Theobromine MRM Transition | m/z 181.1 → 124.1 |
| This compound MRM Transition | m/z 184.1 → 127.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (Bias %) | -10% to +8% |
| Precision (CV %) | < 15% |
| Recovery | > 90% |
Experimental Protocols
The following protocols are provided as a guideline and should be fully validated in the end-user's laboratory. Adherence to strict forensic procedures, including chain of custody, is paramount.
Protocol 1: Sample Preparation (Blood/Plasma)
This protocol describes a protein precipitation method for the extraction of theobromine from blood or plasma samples.
Materials:
-
Vortex mixer
-
Centrifuge
-
Acetonitrile (LC-MS grade)
-
This compound internal standard solution (100 ng/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Label all tubes appropriately, maintaining a strict chain of custody.
-
Pipette 100 µL of calibrator, quality control, or unknown blood/plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution (100 ng/mL) to each tube.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrument Setup:
-
Set up the LC-MS/MS system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject quality control samples (low, medium, and high concentrations).
-
Inject the unknown forensic samples.
-
Inject a quality control sample after a set number of unknown samples to monitor instrument performance.
Data Analysis:
-
Integrate the peak areas for theobromine and this compound for all injections.
-
Calculate the peak area ratio (Theobromine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Forensic Toxicology Workflow for Theobromine Analysis
The following diagram illustrates the typical workflow for the analysis of theobromine in a forensic toxicology laboratory.
Caption: Forensic toxicology workflow for the analysis of theobromine.
Logical Relationship of Quantification
The diagram below illustrates the principle of using an internal standard for quantification.
Caption: Principle of quantification using an internal standard.
Disclaimer: These protocols and application notes are intended for informational purposes only and should be adapted and validated by qualified personnel in a certified laboratory. All procedures should be performed in accordance with institutional and regulatory guidelines.
Theobromine-d3 for Studying Caffeine Metabolism Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of caffeine metabolism is crucial for understanding its physiological effects, pharmacokinetic profiles, and potential drug interactions. Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase enzyme system, particularly CYP1A2, into three main dimethylxanthines: paraxanthine, theobromine, and theophylline[1][2]. Accurate quantification of these metabolites is essential for pharmacokinetic studies, drug development, and clinical monitoring. The use of stable isotope-labeled internal standards, such as Theobromine-d3, is a well-established method for achieving high accuracy and precision in bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][3][4].
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the study of caffeine metabolism pathways.
Application Notes
This compound is a deuterated form of theobromine, a major metabolite of caffeine. In mass spectrometry, it is easily distinguishable from its unlabeled counterpart due to its higher molecular weight, while exhibiting nearly identical chemical and physical properties. This makes it an ideal internal standard for several reasons:
-
Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with the native theobromine, it experiences the same matrix effects, allowing for reliable correction[3].
-
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, variations in sample preparation, injection volume, and instrument response are accounted for, leading to significantly improved accuracy and precision of the analytical method[1][3].
-
Reliable Quantification in Pharmacokinetic Studies: The use of this compound enables the precise determination of theobromine concentrations over time after caffeine administration, which is fundamental for constructing accurate pharmacokinetic profiles.
Caffeine Metabolism Pathway
Caffeine undergoes a complex metabolic process primarily in the liver. The major pathways include demethylation and oxidation, leading to the formation of various metabolites that are subsequently excreted in the urine.
Experimental Protocols
The following protocols are based on established methods for the quantification of caffeine and its metabolites in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation from Human Plasma
This protocol is adapted from a validated method for the quantification of caffeine and its metabolites in human plasma[1].
Materials:
-
Human plasma samples
-
This compound (or Theobromine-d6) as an internal standard
-
¹³C₃-caffeine as an internal standard for caffeine
-
Methanol (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or water).
-
Prepare a working internal standard solution containing this compound and ¹³C₃-caffeine in methanol. A typical concentration for theobromine's internal standard is around 36.0 ng/mL, and for caffeine's internal standard is around 39.6 ng/mL[1].
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to the plasma sample.
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 20 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 2% acetonitrile with 0.1% formic acid).
-
Sonicate the reconstituted sample for 2 minutes to ensure complete dissolution.
-
Centrifuge the sample at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions for LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the analytes. An example gradient could be:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-8 min: 95-2% B
-
8-10 min: 2% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion transitions for each analyte and internal standard need to be determined by direct infusion and optimization. Example transitions are:
-
Caffeine: 195.1 → 138.1
-
Theobromine: 181.1 → 138.1
-
Theophylline: 181.1 → 124.1
-
Paraxanthine: 181.1 → 124.1
-
¹³C₃-Caffeine (IS): 198.1 → 140.1
-
This compound (IS): 184.1 → 141.1 (hypothetical, needs optimization) or Theobromine-d6 (IS): 187.1 → 143.1[1]
-
Experimental Workflow
The overall workflow for a typical study involving this compound for caffeine metabolism analysis is depicted below.
Data Presentation
Quantitative data from method validation studies are crucial for assessing the reliability of the analytical method. The following tables summarize typical performance characteristics of an LC-MS/MS method for caffeine and its metabolites using deuterated internal standards.
Table 1: Calibration Curve and Linearity
This table presents the linearity of the calibration curves for caffeine and its primary metabolites.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Caffeine | 4.1 - 3000 | > 0.99 |
| Paraxanthine | 4.1 - 3000 | > 0.99 |
| Theobromine | 4.1 - 3000 | > 0.99 |
| Theophylline | 4.1 - 3000 | > 0.99 |
| Data adapted from a study utilizing deuterated internal standards for quantification[3]. |
Table 2: Accuracy and Precision
This table shows the intra- and inter-day accuracy and precision of the method.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Caffeine | 5.9 | 4.5 | 3.2 | 6.8 | 5.1 |
| 38.8 | 3.1 | 1.5 | 5.2 | 3.7 | |
| 340.2 | 2.5 | -0.8 | 4.1 | 2.3 | |
| Theobromine | 5.5 | 5.1 | 4.1 | 7.2 | 6.3 |
| 36.0 | 3.8 | 2.1 | 5.9 | 4.5 | |
| 315.7 | 2.9 | -1.2 | 4.8 | 2.9 | |
| Theophylline | 5.5 | 6.2 | 5.3 | 8.1 | 7.0 |
| 36.0 | 4.5 | 3.2 | 6.7 | 5.2 | |
| 315.7 | 3.4 | -0.5 | 5.3 | 3.6 | |
| Paraxanthine | 5.5 | 5.8 | 4.9 | 7.8 | 6.8 |
| 36.0 | 4.1 | 2.8 | 6.3 | 4.9 | |
| 315.7 | 3.1 | -0.9 | 5.0 | 3.2 | |
| Data adapted from a study using theobromine-d6 as an internal standard[1]. %CV = Percent Coefficient of Variation; %RE = Percent Relative Error. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of theobromine, a key metabolite of caffeine, in biological matrices. The detailed protocols and expected performance data presented here serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development who are investigating the complex pathways of caffeine metabolism. The high-contrast diagrams and structured data tables facilitate a clear understanding of the experimental procedures and the significance of using stable isotope-labeled standards in modern bioanalysis.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Theobromine-d3 and Matrix Effect Mitigation in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Theobromine-d3 as an internal standard to overcome matrix effects in mass spectrometry. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of theobromine, where three hydrogen atoms have been replaced by deuterium atoms. It is considered an ideal internal standard for the quantification of theobromine in complex matrices for several reasons:
-
Chemical and Physical Similarity: this compound is chemically and structurally almost identical to the analyte, theobromine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.[1]
-
Co-elution: It co-elutes with theobromine during liquid chromatography, meaning both compounds experience the same matrix effects at the same time in the mass spectrometer's ion source.[1]
-
Compensation for Variability: By maintaining a constant concentration, this compound allows for the accurate correction of variations that can occur during the analytical process, including extraction recovery, injection volume, and importantly, matrix-induced ion suppression or enhancement.[1]
Q2: What are matrix effects, and how can they impact my results?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, food extracts).[1] These effects can manifest as:
-
Ion Suppression: This is the most common matrix effect, where co-eluting matrix components interfere with the ionization of the analyte and internal standard, leading to a decreased signal intensity.
-
Ion Enhancement: Less frequently, some matrix components can enhance the ionization of the analyte, resulting in an increased signal intensity.
Both suppression and enhancement can lead to inaccurate and imprecise quantification of the target analyte if not properly addressed.
Q3: Is this compound always effective in compensating for matrix effects?
While this compound is a powerful tool, its effectiveness can be compromised under certain conditions. For instance, if the matrix effect is extremely severe and non-uniform across the chromatographic peak, even a co-eluting internal standard may not fully compensate for the signal alteration. Additionally, issues with the internal standard itself, such as low purity or instability, can lead to inaccurate results.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision Despite Using this compound
Symptoms:
-
Inconsistent analyte/internal standard area ratios for quality control (QC) samples.
-
Poor recovery of the analyte.
-
High coefficient of variation (%CV) between replicate injections of the same sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with a SIL IS, severe matrix effects can sometimes impact the analyte and IS slightly differently. Perform a post-extraction addition experiment to assess the matrix effect. If the analyte/IS response ratio in a post-spiked matrix sample differs significantly from that in a neat solution, consider further sample cleanup (e.g., solid-phase extraction) to remove interfering components. |
| Isotopic Impurity of this compound | The this compound standard may contain a small amount of unlabeled theobromine, which can interfere with the quantification of low-concentration samples. Analyze a high-concentration solution of the this compound standard alone to check for the presence of the unlabeled analyte. If significant, subtract the contribution of the impurity from the analyte signal or obtain a higher purity standard. |
| Instability of this compound | The deuterium labels on this compound are generally stable. However, extreme pH or temperature conditions during sample preparation could potentially lead to back-exchange with hydrogen atoms. Review your sample preparation protocol for harsh conditions. Analyze a sample that has undergone the full preparation process and compare the IS response to a standard that has not. |
| Chromatographic Separation of Analyte and IS | Although rare for SIL internal standards, slight chromatographic separation can occur due to the deuterium isotope effect, particularly with older or poorly maintained columns. This can expose the analyte and IS to different matrix components as they elute. Ensure that the chromatographic peaks for theobromine and this compound are symmetrical and perfectly co-elute. If not, optimize the chromatographic method or replace the column. |
Issue 2: High Background Signal at the Analyte Transition
Symptom:
-
A significant signal is observed for the theobromine mass transition even when injecting a blank matrix sample (a sample with no analyte).
Possible Cause and Solution:
This is often due to the presence of unlabeled theobromine in the this compound internal standard. When the internal standard is added to the blank sample, the small amount of unlabeled theobromine impurity is detected. To confirm this, prepare a solution of the this compound standard in a clean solvent and analyze it. If a peak is present at the retention time and mass transition of theobromine, the internal standard is the source of the background signal. The impact of this can be minimized by using a higher purity standard or by ensuring that the concentration of the internal standard is not excessively high.
Quantitative Data Summary
The following table summarizes typical performance data for an LC-MS/MS method for the quantification of theobromine in human plasma using a deuterated theobromine internal standard.
| Parameter | Low QC (5.5 ng/mL) | Medium QC (36.0 ng/mL) | High QC (315.7 ng/mL) |
| Intra-day Precision (%CV) | 5.8 | 3.2 | 2.5 |
| Inter-day Precision (%CV) | 7.1 | 4.9 | 3.8 |
| Accuracy (% Bias) | 3.6 | -1.4 | -0.5 |
| Data adapted from a study using Theobromine-d6, a close analog of this compound.[2] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Solution A (Neat Solution): Prepare a solution containing theobromine and this compound at a known concentration (e.g., the medium QC concentration) in the final reconstitution solvent.
-
Prepare Solution B (Post-Spiked Sample): Process at least six different lots of blank matrix (e.g., plasma) through the entire sample preparation procedure. After the final evaporation step, reconstitute the extracts with Solution A.
-
Prepare Solution C (Blank Matrix): Process a blank matrix sample as in step 2, but reconstitute with the reconstitution solvent containing only the internal standard at the working concentration.
-
Analysis: Inject all solutions onto the LC-MS/MS system.
-
Calculation:
-
The matrix factor (MF) is calculated as: (Peak area of analyte in Solution B) / (Peak area of analyte in Solution A)
-
The IS-normalized MF is calculated as: MF of Analyte / MF of IS
-
The %CV of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Theobromine in Human Plasma
This protocol provides a general workflow for the analysis of theobromine in human plasma.[2]
Sample Preparation:
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 2% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Theobromine: Q1 181.1 -> Q3 138.1
-
This compound: Q1 184.1 -> Q3 141.1
-
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Visualizations
References
Improving peak shape and resolution for Theobromine-d3 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Theobromine-d3. Our goal is to help you achieve superior peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an HPLC method for this compound?
A1: A common starting point for this compound analysis is reversed-phase HPLC. Many established methods for theobromine and similar compounds, which are directly applicable to its deuterated analog, utilize a C18 or C8 column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier.[1][2]
Q2: Why is an acidic modifier, such as formic acid or acetic acid, often added to the mobile phase?
A2: Theobromine is a basic compound. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase helps to protonate the residual silanol groups on the silica-based stationary phase. This minimizes secondary interactions between the basic analyte and the stationary phase, which are a primary cause of peak tailing.[3] Operating at a lower pH, around 3.0, can significantly improve peak symmetry for basic compounds.
Q3: Is there a significant chromatographic difference between Theobromine and this compound?
A3: Generally, the chromatographic behavior of a deuterated compound is very similar to its non-deuterated counterpart. However, a slight increase in retention time for the deuterated analog can sometimes be observed, which is known as a deuterium isotope effect. This effect is usually small in reversed-phase HPLC but can be more pronounced in other forms of chromatography. For most applications, a method developed for theobromine can be readily applied to this compound.
Q4: What are the recommended sample preparation techniques for this compound analysis in biological matrices?
A4: For biological samples such as plasma or urine, protein precipitation is a common first step, often carried out using a cold organic solvent like methanol.[4] This is typically followed by centrifugation to remove the precipitated proteins. For cleaner samples and to remove interfering substances, Solid-Phase Extraction (SPE) with a C18 cartridge is often employed.[2]
Q5: How can I confirm the identity of my this compound peak, especially in complex matrices?
A5: The most definitive way to confirm the identity of your peak is by using a mass spectrometer (MS) as a detector (LC-MS). By monitoring the specific mass-to-charge ratio (m/z) of this compound, you can selectively detect your compound of interest, even if it co-elutes with other components. Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by monitoring a specific fragmentation pattern.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue in HPLC and can significantly impact the accuracy of quantification. It is often characterized by an asymmetry factor greater than 1.2.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Theobromine is a basic compound and can interact with acidic silanol groups on the column packing. Lowering the mobile phase pH to ~3 with an acidic modifier (e.g., 0.1% formic or acetic acid) will protonate the silanols and reduce these interactions. Using a high-purity, end-capped column can also minimize this effect. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample or reducing the injection volume. |
| Extra-column Effects | Dead volume in the system from poorly connected fittings or tubing that is too long or wide can cause peak broadening and tailing. Ensure all fittings are secure and use tubing with a small internal diameter. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. |
Issue 2: Poor Resolution
Poor resolution between this compound and other components in your sample can make accurate quantification difficult.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
| Parameter | Adjustment to Improve Resolution |
| Mobile Phase Composition | To increase the retention and potentially improve the separation of this compound from earlier eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. You can also try switching the organic solvent (e.g., from acetonitrile to methanol) as this can alter the selectivity of the separation. |
| Column Efficiency | Increasing the column's efficiency will result in sharper peaks and better resolution. This can be achieved by using a longer column or a column with a smaller particle size (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column). |
| Flow Rate | Decreasing the flow rate can sometimes improve resolution, although this will also increase the analysis time. |
| Temperature | Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analyte. |
Experimental Protocols
Example Protocol 1: HPLC-UV Analysis of Theobromine
This protocol is adapted from a method for the determination of theobromine in animal feed and is suitable for this compound.[5]
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 90% 0.0125 M potassium dihydrogen phosphate (pH 3.5), 10% acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 278 nm
Example Protocol 2: LC-MS/MS Sample Preparation for Theobromine-d6 in Plasma
This protocol is for the analysis of theobromine and its deuterated internal standard in human plasma.[4]
-
To 50 µL of plasma, add 50 µL of the internal standard solution (Theobromine-d6 at a known concentration).
-
Perform protein precipitation by adding three volumes of cold methanol.
-
Vortex and then centrifuge at 14,000 x g for 20 minutes.
-
Collect the supernatant and evaporate to dryness in a vacuum centrifuge.
-
Reconstitute the sample in 100 µL of 2% acetonitrile with 0.1% formic acid.
-
Sonicate for 2 minutes.
-
Centrifuge for 5 minutes at 14,000 x g.
-
Inject 10 µL of the supernatant for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Mobile Phase Compositions for Theobromine Analysis
| Mobile Phase Composition | Column Type | Notes | Reference |
| Water/Acetonitrile (80:20, v/v) | C18 | A simple and effective mobile phase for good resolution. | [2] |
| Water-THF (0.1% THF in water, pH 8)/Acetonitrile (90:10, v/v) | C8 | The higher pH can be beneficial for the retention of some compounds, but may not be ideal for peak shape of basic analytes without a suitable buffer. | [6][7] |
| 90% 0.0125M KH2PO4 (pH 3.5), 10% Acetonitrile | C18 | The buffered, acidic mobile phase provides excellent peak shape for theobromine. | [5] |
| Water/Methanol with Acetic, Phosphoric, or Formic Acid | Reversed-Phase | A general recommendation for the analysis of theobromine and related compounds. The specific acid and its concentration can be optimized for best results. | [1] |
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. apajournal.org.uk [apajournal.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Theobromine-d3 Analysis by Electrospray Ionization Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Theobromine-d3 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in electrospray ionization (ESI) and why is it a concern for this compound analysis?
A1: Signal suppression, also known as ion suppression, is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[2] Non-volatile materials in the sample can also contribute to this effect by interfering with droplet formation and the release of gas-phase ions.[3][4]
Q2: What are the common causes of this compound signal suppression?
A2: The primary causes of signal suppression for this compound are matrix effects. The "matrix" refers to all components in a sample other than the analyte itself.[2] Common interfering components in biological matrices like plasma or urine include:
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.[5][6]
-
Phospholipids: Abundant in plasma samples, these can co-elute with this compound and cause significant suppression.[7]
-
Proteins and Peptides: Although this compound is a small molecule, residual proteins and peptides from inadequate sample preparation can still interfere.
-
Other Endogenous Molecules: Various small molecules naturally present in biological samples can compete for ionization.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess matrix effects is the post-column infusion experiment. This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.[1]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used, and can it also be suppressed?
A4: A SIL-IS, such as this compound or Theobromine-d6, is the ideal internal standard because it has nearly identical physicochemical properties to the unlabeled analyte (Theobromine). This means it will behave similarly during sample preparation and chromatographic separation, and most importantly, it will experience the same degree of ion suppression as the analyte.[1] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by signal suppression can be effectively normalized, leading to more accurate and precise results.
Yes, the signal of this compound itself can be suppressed by matrix components. However, because the unlabeled theobromine co-elutes and experiences the same suppression, the ratio of their signals remains constant, thus providing reliable quantification.
Troubleshooting Guide
Problem: Low or inconsistent this compound signal intensity.
This guide will walk you through a systematic approach to troubleshooting and mitigating signal suppression of your this compound internal standard.
Step 1: Evaluate the Matrix Effect
The first step is to confirm that the issue is indeed signal suppression.
Procedure: Matrix Effect Evaluation using Post-Column Infusion
A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. This will help you visualize the regions in your chromatogram where suppression is occurring.
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a leading cause of matrix effects.
Q: My matrix effect evaluation shows significant suppression. What should I do?
A: Your sample preparation method may not be sufficiently removing interfering matrix components. Consider the following strategies:
-
Sample Dilution: This is the simplest approach. Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly suppress the this compound signal. However, ensure that the dilution does not compromise the detection limits of your analyte.
-
Protein Precipitation (PPT): If you are using a simple "dilute and shoot" method, implementing a protein precipitation step can remove a significant portion of interfering proteins.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than protein precipitation by partitioning this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup. By choosing the appropriate sorbent and wash/elution solvents, you can selectively isolate this compound while removing a wide range of interfering compounds.
Step 3: Optimize Chromatographic Conditions
If sample preparation improvements are insufficient, chromatographic optimization can help separate this compound from interfering matrix components.
Q: I've improved my sample preparation, but still observe some signal suppression. What's next?
A: Modifying your liquid chromatography (LC) method can resolve this compound from the co-eluting interferences.
-
Modify the Gradient: A shallower gradient can improve the separation between this compound and closely eluting matrix components.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for this compound versus the interfering species.
-
Adjust Flow Rate: Lowering the flow rate, especially in the nano-flow regime, can improve ionization efficiency and reduce the impact of matrix components.
Step 4: Optimize ESI Source Parameters
Adjusting the parameters of your ESI source can sometimes help to mitigate suppression.
Q: Can I change my mass spectrometer settings to reduce suppression?
A: While less impactful than sample preparation and chromatography, optimizing ESI source parameters can be beneficial. Experiment with the following:
-
Nebulizing and Drying Gas Flows: Optimizing these gas flows can improve desolvation and reduce the formation of large droplets that are more susceptible to matrix effects.
-
Capillary Voltage: Adjust the voltage to ensure a stable spray. Excessively high voltages can sometimes lead to instability and increased susceptibility to suppression.
-
Source Temperature: A higher temperature can aid in solvent evaporation, which is crucial for efficient ionization.
Quantitative Data Summary
The following table provides illustrative data on the impact of different sample preparation methods on the signal intensity of this compound and the calculated matrix effect.
| Sample Preparation Method | This compound Peak Area (in Matrix) | This compound Peak Area (in Solvent) | Matrix Effect (%) | Mitigation Efficiency |
| Dilute and Shoot (1:1) | 45,000 | 150,000 | -70% | Low |
| Protein Precipitation (PPT) | 75,000 | 150,000 | -50% | Moderate |
| Liquid-Liquid Extraction (LLE) | 112,500 | 150,000 | -25% | High |
| Solid-Phase Extraction (SPE) | 135,000 | 150,000 | -10% | Very High |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates signal suppression. The data presented are representative and will vary based on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Syringe with a standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the ESI source of the mass spectrometer.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for the this compound transition. You should observe a stable signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively clean up a biological sample (e.g., plasma) for this compound analysis, thereby minimizing matrix effects.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
Plasma sample
-
This compound internal standard spiking solution
-
Pre-treatment solution (e.g., 2% phosphoric acid)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% formic acid in acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 500 µL of the pre-treatment solution and vortex to mix. This step helps to disrupt protein binding.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of the wash solution through the cartridge to remove polar interferences.
-
Apply vacuum for 5 minutes to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of the elution solvent to the cartridge to elute this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mixture Design and Doehlert Matrix for Optimization of Energized Dispersive Guided Extraction (EDGE) of Theobromine and Caffeine from Cocoa Bean Shells [mdpi.com]
- 3. apajournal.org.uk [apajournal.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor recovery of Theobromine-d3 during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing poor recovery of Theobromine-d3 during extraction protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low?
Low recovery of this compound, which is chemically analogous to theobromine, is a common issue that can stem from several factors throughout the extraction process. The primary reasons often relate to its low solubility, suboptimal pH conditions during liquid-liquid extraction, matrix effects, or issues with the solid-phase extraction (SPE) procedure. A systematic approach to troubleshooting is necessary to identify the root cause.
To diagnose the problem, consider the following critical steps:
-
Re-evaluate your extraction solvent: Theobromine has limited solubility in many common organic solvents.
-
Optimize the pH of your aqueous phase: The pH is crucial for ensuring theobromine is in a neutral state for efficient partitioning into an organic solvent.
-
Assess matrix interferences: Complex sample matrices can physically trap the analyte or cause ion suppression in LC-MS analysis.
-
Review your SPE methodology: Each step of the SPE process (conditioning, loading, washing, and elution) is critical for good recovery.
Below is a general workflow to help troubleshoot poor recovery.
Q2: How does the choice of extraction solvent affect this compound recovery?
The choice of solvent is critical due to the amphoteric nature and generally low solubility of theobromine. The ideal solvent should efficiently solubilize theobromine while minimizing the co-extraction of interfering substances. The polarity of the solvent plays a significant role in extraction efficiency.[1]
For solid-liquid extraction, aqueous mixtures of polar organic solvents are often effective. For liquid-liquid extraction (LLE) from an aqueous phase, a water-immiscible organic solvent is required.
Solvent Selection Guide
| Solvent System | Application | Typical Recovery Rate | Notes |
| 70% Ethanol | Solid-Liquid Extraction | Good | Effective for extracting from solid matrices like cacao pod husk.[1] |
| Methanol:Water (1:1) | Solid-Liquid Extraction | High | A common and effective solvent for extracting polyphenols and theobromine from cocoa beans.[2][3] |
| Chloroform | Liquid-Liquid Extraction | Up to 95% | Effective for LLE, especially when the aqueous phase is basified (pH >10).[4] |
| Dichloromethane | Solid-Liquid Extraction | Moderate | Can be used for solid matrices, often with heating to increase solubility and extraction efficiency.[5] |
| Dimethyl Carbonate (DMC) | Solid-Phase Extraction | 97-101% | A greener solvent alternative used successfully as an eluent in SPE for tea samples.[6] |
Q3: What role does pH play in the liquid-liquid extraction of this compound?
The pH of the aqueous sample is one of the most critical factors in the liquid-liquid extraction (LLE) of theobromine and, by extension, this compound. Theobromine is an amphoteric molecule, meaning it can act as both a weak acid and a weak base. Its charge state changes with pH, which directly impacts its solubility in organic solvents.
-
Acidic Conditions (pH < 2): Theobromine can become protonated (positively charged), increasing its water solubility and reducing its affinity for organic solvents.
-
Neutral Conditions (pH ~7): Theobromine is predominantly in its neutral form.
-
Basic Conditions (pH > 10): Theobromine can become deprotonated (negatively charged), again increasing its water solubility. However, caffeine, a related compound, is not affected by pH in the 2 to 12 range. This allows for the selective extraction of theobromine and caffeine by adjusting the pH.[4]
For efficient LLE into a nonpolar organic solvent like chloroform, the aqueous phase should be adjusted to a pH where theobromine is in its neutral, uncharged state. The distribution ratio of theobromine into chloroform is significantly higher at a pH below 10.[4]
Q4: Could my sample matrix be interfering with the extraction?
Yes, complex matrices like chocolate, biological fluids, or animal feed are a common source of poor recovery.[7] Matrix effects can manifest in several ways:
-
Physical Trapping: The analyte can be physically trapped within the matrix, preventing its complete extraction into the solvent. For high-fat samples like chocolate, a defatting step is often necessary.[8]
-
Co-extraction of Interferences: Other compounds from the matrix can be co-extracted with theobromine, which can interfere with the final analysis, for example, by causing ion suppression in mass spectrometry.
-
Chemical Interactions: Theobromine might bind to proteins or other macromolecules in the sample, hindering its extraction.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Defatting | For fatty matrices (e.g., chocolate), pre-extraction with a nonpolar solvent like hexane can remove lipids that interfere with the extraction of the more polar theobromine.[8] |
| Protein Precipitation | For biological samples, precipitating proteins with agents like acetonitrile or methanol can free the analyte. |
| Carrez Clarification | The use of Carrez reagents (potassium ferrocyanide and zinc acetate) can effectively remove proteins and other interfering substances from aqueous extracts before analysis.[7] |
| Solid-Phase Extraction (SPE) | SPE is a powerful cleanup technique that can separate the analyte from many matrix components.[6][7] |
Q5: Are there issues with my solid-phase extraction (SPE) protocol that could lead to poor recovery?
Solid-phase extraction (SPE) is a robust method for sample cleanup and concentration, but poor recovery can occur if the protocol is not optimized. Each step is crucial for success.
-
Conditioning: The sorbent must be activated with a solvent like methanol, followed by equilibration with the same solvent as the sample matrix (e.g., water). Inadequate conditioning will lead to poor retention of the analyte.
-
Loading: The sample should be loaded at a slow, controlled flow rate to ensure proper binding of theobromine to the sorbent. If the flow rate is too high, the analyte may pass through without being retained.
-
Washing: The wash step removes weakly bound interferences. The wash solvent must be strong enough to remove these interferences but weak enough not to elute the theobromine. An overly strong wash solvent is a common cause of analyte loss.
-
Elution: The elution solvent must be strong enough to completely desorb the theobromine from the sorbent. Incomplete elution will result in low recovery. Using a sufficient volume of the elution solvent is also critical. Dimethyl carbonate is a greener solvent option that has shown high recovery rates for eluting theobromine from SPE cartridges.[6]
Experimental Protocol: Example of LLE for this compound
This protocol is a general guideline for a liquid-liquid extraction of this compound from an aqueous matrix. It should be optimized for your specific application.
Materials:
-
Aqueous sample containing this compound
-
Chloroform (or other suitable organic solvent)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS)
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 1 mL) of the aqueous sample into a centrifuge tube.
-
pH Adjustment: Adjust the sample pH to approximately 7.0-8.0 using 1M HCl or 1M NaOH. This ensures theobromine is in its neutral form.
-
Solvent Addition: Add 3 mL of chloroform to the tube.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Repeat Extraction: Repeat steps 3-6 with a fresh aliquot of chloroform on the remaining aqueous phase to maximize recovery. Combine the organic extracts.
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase for your analytical instrument (e.g., HPLC or LC-MS).
-
Analysis: Vortex the reconstituted sample and inject it into the analytical system.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Extraction Optimization and Effect of Drying Temperature on Catechins, Procyanidins and Theobromine in Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apajournal.org.uk [apajournal.org.uk]
- 8. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MRM transitions for Theobromine-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Theobromine-d3 analysis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for this compound?
A1: The optimal MRM transitions for this compound need to be determined empirically. However, based on the structure of theobromine, the protonated precursor ion ([M+H]+) for this compound is expected to be approximately m/z 184.08. Common product ions for unlabeled theobromine include those resulting from the loss of a methyl group, loss of CO, and other ring fragmentations. Therefore, likely product ions for this compound should be investigated around m/z 124, 138, and 152. It is crucial to perform a product ion scan of this compound to identify the most intense and stable fragments.
Q2: How can I improve the sensitivity of my this compound analysis?
A2: To enhance sensitivity, consider the following:
-
Optimize MS interface parameters: Adjust the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to maximize the ionization of this compound.
-
Chromatographic conditions: Ensure efficient separation from matrix components to reduce ion suppression. A well-retained peak will also lead to better desolvation and ionization.
-
Sample preparation: Employ a robust sample clean-up method like solid-phase extraction (SPE) to remove interfering substances from the sample matrix.
-
Column selection: Use a column with a smaller internal diameter (e.g., 1mm) to increase the concentration of the analyte as it elutes, which can improve sensitivity.
Q3: What are common sources of interference in this compound analysis?
A3: Interferences can arise from several sources:
-
Matrix effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, food samples) can suppress or enhance the ionization of this compound.[1] Using a stable isotope-labeled internal standard like this compound helps to compensate for these effects.
-
Isomeric compounds: Theophylline and paraxanthine are isomers of theobromine and may have similar fragmentation patterns.[2][3] Chromatographic separation is essential to distinguish these compounds.
-
Carryover: Residual analyte from a previous high-concentration sample can carry over to the next injection, leading to inaccurate quantification of low-concentration samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
-
Possible Cause:
-
Column degradation: The column may be aging or contaminated.
-
Inappropriate injection solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase.
-
Physical problems with the column: Channeling in the particle bed or a partially plugged frit can cause peak splitting.[4]
-
Co-elution: An interfering compound may be eluting at a very similar retention time.
-
-
Solution:
-
Flush the column: Use a strong solvent to wash the column and remove contaminants.
-
Replace the column: If flushing does not improve the peak shape, the column may need to be replaced.
-
Match injection solvent to mobile phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
-
Improve chromatographic separation: Adjust the gradient or mobile phase composition to resolve the analyte from any co-eluting peaks.
-
Check for physical blockages: Inspect and clean or replace the column inlet frit and any in-line filters.
-
Issue 2: Low Signal Intensity or Loss of Sensitivity
-
Possible Cause:
-
Ion suppression: Matrix components are co-eluting with this compound and suppressing its ionization.[1]
-
Suboptimal MS parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) are not optimized for this compound.
-
Sample degradation: The analyte may be unstable in the sample matrix or during sample preparation.
-
Instrument contamination: The ion source or mass spectrometer may be dirty.
-
-
Solution:
-
Optimize sample preparation: Use a more effective sample clean-up technique to remove matrix interferences.
-
Optimize MS parameters: Perform a compound optimization experiment by directly infusing a this compound standard to determine the optimal collision energy and other MS parameters.
-
Check sample stability: Analyze samples immediately after preparation or store them under appropriate conditions (e.g., low temperature, protected from light).
-
Clean the instrument: Follow the manufacturer's instructions to clean the ion source and other relevant components of the mass spectrometer.
-
Issue 3: High Background Noise
-
Possible Cause:
-
Contaminated mobile phase or solvents.
-
Leaks in the LC system.
-
Electronic noise from the detector.
-
Contaminated injector or syringe.
-
-
Solution:
-
Prepare fresh mobile phase: Use high-purity solvents and additives.
-
Check for leaks: Inspect all fittings and connections in the LC system.
-
Perform a system bake-out: Run the system at a high temperature (within column limits) with a strong solvent to remove contaminants.
-
Clean the injector and syringe: Follow the manufacturer's recommended cleaning procedures.
-
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for Theobromine and its deuterated internal standard. Note that the optimal values for collision energy (CE) and other compound-dependent parameters should be determined experimentally on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| Theobromine | 181.07 | 138.06 | Loss of HNCO |
| Theobromine | 181.07 | 124.04 | Loss of C2H2N2O |
| Theobromine | 181.07 | 109.04 | Further fragmentation |
| This compound | 184.08 | User Determined | User Determined |
Note: The m/z values for Theobromine are based on published data.[1] The precursor ion for this compound is calculated based on the addition of three deuterium atoms in place of three hydrogen atoms. The product ions for this compound will depend on the position of the deuterium labels and must be determined experimentally.
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol/water, 50/50, v/v).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Perform a full scan (Q1 scan) in positive ion mode to confirm the m/z of the protonated precursor ion of this compound (expected around 184.08).
-
Perform a product ion scan (MS/MS scan) by selecting the precursor ion identified in the previous step. Fragment the precursor ion using a range of collision energies (e.g., 10-50 eV).
-
Identify the most intense and stable product ions from the product ion spectrum. Select at least two product ions for the MRM method.
-
Optimize the collision energy for each selected MRM transition. Create a compound optimization method where the collision energy is ramped for each transition while infusing the standard solution.
-
Select the collision energy that produces the highest intensity for each product ion. These will be your optimized MRM transitions.
Visualizations
Caption: Workflow for optimizing MRM transitions for this compound analysis.
This guide provides a comprehensive resource for optimizing and troubleshooting the analysis of this compound using LC-MS/MS. For further assistance, please consult your instrument's user manual or contact your instrument vendor's technical support.
References
Dealing with isobaric interference in Theobromine-d3 quantification
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the quantification of Theobromine-d3, with a focus on dealing with isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of theobromine, meaning three of its hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative mass spectrometry (MS) analysis. Because it is chemically almost identical to theobromine, it behaves similarly during sample preparation and analysis. However, its increased mass allows the mass spectrometer to distinguish it from the non-deuterated (endogenous) theobromine.
Q2: What is isobaric interference and how can it affect my this compound quantification?
Isobaric interference occurs when one or more compounds have the same nominal mass-to-charge ratio (m/z) as the analyte of interest or its internal standard. This can lead to artificially high signals and inaccurate quantification. In the context of this compound, potential sources of isobaric interference include:
-
"Cross-talk" from unlabeled Theobromine: The natural isotopic abundance of elements (like Carbon-13) in unlabeled theobromine can contribute to the signal of this compound, especially at high concentrations of the unlabeled analyte.
-
Co-eluting metabolites or other compounds: Although less common for a deuterated standard, it is theoretically possible for an unrelated compound with the same m/z to co-elute with this compound.
Q3: I am observing a peak in my blank samples at the retention time of this compound. What could be the cause?
A peak in a blank sample at the retention time of this compound could indicate contamination of your LC-MS system. This could be due to carryover from a previous injection or contamination of your mobile phase or sample preparation materials. Ensure you are running a sufficient number of blank injections between samples and consider cleaning your system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear calibration curve at high concentrations | Ion source saturation or "cross-talk" from high concentrations of unlabeled theobromine. | Dilute samples to bring the analyte concentration into the linear range of the assay. Optimize the concentration of the internal standard. |
| Poor peak shape for this compound | Suboptimal chromatographic conditions or matrix effects. | Optimize the mobile phase composition, gradient, and column temperature. Employ a more rigorous sample clean-up procedure to reduce matrix effects. |
| Inconsistent retention time for this compound | Issues with the LC system, such as pump malfunction or column degradation. | Check the LC pump for consistent flow and pressure. Inspect the column for signs of degradation and replace if necessary. |
| High background noise in the this compound MRM transition | Contamination of the mobile phase or mass spectrometer. | Filter all mobile phases and use high-purity solvents. Clean the ion source of the mass spectrometer. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
LC-MS/MS Method for Theobromine Quantification
This method is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Quantitative Data
Table 1: MRM Transitions for Theobromine and Theobromine-d6 (as a proxy for this compound)
Note: The following MRM transitions for the internal standard are for Theobromine-d6 and can be used as a starting point for optimizing the method for this compound. The precursor ion for this compound would be approximately 184.1 m/z.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Theobromine | 181.1 | 138.1 | 25 | 40 |
| Theobromine-d6 | 187.1 | 142.1 | 25 | 40 |
Table 2: Potential Isobaric Interferences for Unlabeled Theobromine
| Compound | Molecular Formula | Exact Mass | Notes |
| Theophylline | C₇H₈N₄O₂ | 180.0647 | Isomer of Theobromine. Requires chromatographic separation. |
| Paraxanthine | C₇H₈N₄O₂ | 180.0647 | Isomer of Theobromine. Requires chromatographic separation. |
Visualizations
Caption: Conceptual diagram of isobaric interference in mass spectrometry.
Caption: Workflow for resolving isobaric interference using chromatography.
Theobromine-d3 stability issues in different solvent systems
Welcome to the technical support center for Theobromine-d3. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from multiple sources.
It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and affect stability. For long-term storage of solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A: this compound shares similar solubility characteristics with its non-deuterated counterpart, theobromine. The solubility in common laboratory solvents is as follows:
| Solvent | Solubility |
| Water | Sparingly soluble (~0.33 g/L) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[2] |
| Ethanol | ~0.5 mg/mL[1][2] |
| Methanol | Soluble |
| Acetonitrile | Soluble |
To prepare aqueous solutions with higher concentrations, it is recommended to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[2]
Q3: I am observing a loss of the deuterium label (H/D exchange) in my experiments. What could be the cause and how can I prevent it?
A: Loss of deuterium, or H/D exchange, can occur when the deuterium atoms are in chemically labile positions. This is more likely to happen under acidic or basic conditions.
Troubleshooting Steps:
-
Review Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. Ideally, they should be on stable, non-exchangeable positions.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing stock solutions in acidic or basic media.
-
Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.
-
Consider Alternative Standards: If the problem persists, consider using a ¹³C or ¹⁵N labeled internal standard, as these are not susceptible to exchange.
Q4: My this compound internal standard has a different retention time than the unlabeled theobromine. Why is this happening?
A: This phenomenon is known as the "isotope effect." Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to a shift in retention time, particularly in reversed-phase chromatography. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity.
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or the gradient program can help to minimize the separation between the analyte and the internal standard.
-
Ensure Peak Integration is Correct: If co-elution is not perfect, ensure that the peak integration windows for both the analyte and the internal standard are set correctly to ensure accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Precision and Inaccurate Quantification | - Isotopic exchange (H/D exchange)- Presence of unlabeled analyte in the internal standard- Differential matrix effects- Improper storage and handling | - Follow the troubleshooting steps for H/D exchange (see FAQ Q3).- Check the isotopic purity of the standard (see Experimental Protocols).- Optimize sample preparation to minimize matrix effects.- Adhere to recommended storage conditions. |
| Unexpected Peaks in Chromatogram | - Degradation of this compound- Impurities in the solvent or on labware- Contamination of the LC-MS system | - Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).- Use high-purity solvents and thoroughly clean all labware.- Clean the ion source and other components of the mass spectrometer. |
| Low Recovery of this compound | - Adsorption to container surfaces- Inefficient extraction from the sample matrix- Degradation during sample preparation | - Use silanized glassware or polypropylene tubes.- Optimize the extraction procedure (e.g., solvent, pH, temperature).- Minimize the time samples are at room temperature and protect from light if necessary. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
2. Mobile Phase and Chromatographic Conditions:
-
A common mobile phase is a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.[3][4]
-
An isocratic elution with a mobile phase of water:acetonitrile (e.g., 80:20 v/v) can be a good starting point.[5]
-
Flow rate: 0.8-1.0 mL/min.
-
Detection wavelength: ~273 nm, which is the λmax for theobromine.[2]
-
Column temperature: 25-30°C.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration range that covers the expected experimental concentrations.
4. Forced Degradation Study: To assess the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
6. Workflow Diagram:
Signaling Pathways
Theobromine, and by extension this compound, primarily exerts its biological effects through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.
Adenosine Receptor Antagonism
Theobromine is a non-selective antagonist of A1 and A2A adenosine receptors. By blocking these receptors, theobromine prevents the binding of adenosine, a neuromodulator that promotes relaxation and sleepiness. This antagonism leads to a mild stimulant effect.
Phosphodiesterase (PDE) Inhibition
Theobromine can inhibit PDE enzymes, which are responsible for the degradation of the second messenger cyclic AMP (cAMP). By inhibiting PDE, theobromine increases intracellular cAMP levels, leading to various physiological effects such as smooth muscle relaxation and increased cardiac muscle contraction.
References
Minimizing ion suppression effects when using Theobromine-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using Theobromine-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guides
This section offers step-by-step guidance to identify, diagnose, and resolve common issues related to ion suppression that may be encountered during the analysis of theobromine using this compound.
Issue: Low or Inconsistent Signal for Theobromine and/or this compound
Possible Cause: The most probable cause is the presence of co-eluting matrix components that are suppressing the ionization of the analyte and the internal standard in the mass spectrometer's ion source.
Step-by-Step Troubleshooting:
-
Confirm Ion Suppression with a Post-Column Infusion Experiment: This experiment will help identify at which retention times matrix components are causing ion suppression.
-
Procedure: A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
-
Interpretation: A drop in the stable baseline signal of an infused theobromine solution upon injection of a blank matrix extract confirms the presence of ion suppression and indicates the retention time of the interfering components.
-
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.
-
Protein Precipitation: For biological matrices like plasma, protein precipitation is a common and effective first step. A detailed protocol is available in the "Experimental Protocols" section.[1]
-
Solid-Phase Extraction (SPE): If protein precipitation is insufficient, SPE can provide a more thorough cleanup by selectively isolating the analyte and internal standard.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex samples and reducing matrix effects.
-
-
Refine Chromatographic Conditions: The objective is to chromatographically separate theobromine and this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Adjust the Gradient: Modifying the mobile phase gradient can alter the elution profile of both the analytes and the interfering matrix components.[2]
-
Change the Stationary Phase: If co-elution persists, using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can provide the necessary change in selectivity.
-
Modify the Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting species.[3]
-
-
Evaluate and Optimize Mass Spectrometry Parameters:
-
Ion Source Parameters: Adjusting settings such as the gas flows, temperature, and spray voltage can sometimes mitigate the effects of ion suppression.
-
Ionization Mode: While theobromine is typically analyzed in positive ion mode, evaluating negative ion mode is a potential, though less common, strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2] This occurs within the ion source of the mass spectrometer and results in a decreased signal for the analyte. It is a significant concern because it can lead to inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.[3]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for theobromine. The use of a SIL internal standard is considered the gold standard in quantitative LC-MS analysis.[4] Because this compound is chemically and physically almost identical to theobromine, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects.[2]
Q3: Can I use a calibration curve prepared in a pure solvent instead of the sample matrix?
A3: In some cases, yes. A study by Mendes et al. (2019) demonstrated that by using a deuterated internal standard (Theobromine-d6), it is possible to use a calibration curve prepared in a solvent to accurately quantify theobromine in human plasma.[1][5][6] This is because the internal standard effectively compensates for the matrix effects. However, it is crucial to validate this approach for your specific matrix and experimental conditions by assessing the matrix effect.
Q4: How do I quantitatively assess the matrix effect for my method?
A4: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a pure solvent at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q5: What are some common sources of ion suppression in biological samples?
A5: Common sources of ion suppression in biological matrices like plasma or urine include salts, phospholipids, and endogenous metabolites.[7] In food matrices, such as chocolate, complex components like fats and polyphenols can also contribute to matrix effects.
Quantitative Data
The following table summarizes the matrix effect data from a validated method for theobromine analysis using a deuterated internal standard in human plasma. As shown, the matrix effects were found to be minimal, suggesting that the described sample preparation and analytical method are effective in mitigating ion suppression.[1]
| Compound | Concentration Level | Matrix Effect (%) |
| Theobromine | Low | 95.3 ± 5.2 |
| Medium | 98.1 ± 3.9 | |
| High | 101.2 ± 2.8 | |
| Theobromine-d6 | N/A | 97.5 ± 4.1 |
Data adapted from Mendes et al. (2019). The study used Theobromine-d6, which is expected to behave identically to this compound in terms of matrix effects.
Experimental Protocols
Protein Precipitation for Plasma Samples
This protocol is adapted from the validated method by Mendes et al. (2019) and is a robust starting point for sample preparation.[1]
-
To 50 µL of plasma sample, add 50 µL of the this compound internal standard solution.
-
Add 150 µL of methanol to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 14,000 x g for 20 minutes.
-
Collect the supernatant and evaporate it to dryness under a vacuum.
-
Resuspend the dried extract in 100 µL of the initial mobile phase (e.g., 2% acetonitrile with 0.1% formic acid).
-
Sonicate for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Inject 10 µL of the supernatant for LC-MS analysis.
Post-Column Infusion Experiment
This experiment is crucial for identifying regions of ion suppression in your chromatogram.
-
Prepare a standard solution of theobromine at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Using a syringe pump and a T-fitting, continuously infuse this standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for theobromine. You should observe a stable, elevated baseline.
-
Once the baseline is stable, inject a blank, extracted matrix sample (prepared using your standard sample preparation method but without the analyte or internal standard) onto the LC column.
-
Monitor the baseline during the chromatographic run. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.
Visualizations
Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and mitigating ion suppression.
Mechanism of Ion Suppression in the ESI Source
Caption: Competition for charge in the ESI droplet leads to ion suppression.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Theobromine-d3 Carryover in LC Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the carryover of Theobromine-d3 in liquid chromatography (LC) systems.
Troubleshooting Guide
Carryover of this compound, observed as its appearance in blank injections following a high-concentration sample, can compromise data accuracy.[1][2] This guide provides a systematic approach to identify and eliminate the source of the carryover.
Step 1: Confirm and Classify the Carryover
First, confirm that the observed peak is indeed this compound and not an artifact. Inject a series of blank samples after a high-concentration standard.
-
Classic Carryover: The peak area of this compound decreases with each subsequent blank injection. This typically points to residual sample in the flow path.
-
Constant Carryover: The peak area remains relatively constant across multiple blank injections. This may indicate a contaminated blank, mobile phase, or a persistent system contamination issue.[1]
Step 2: Isolate the Source of Carryover
A systematic process of elimination is the most effective way to pinpoint the source of carryover.[2]
Troubleshooting Workflow:
Caption: A logical workflow for systematically identifying the source of this compound carryover.
Experimental Protocol to Isolate the Source:
-
Inject a high-concentration this compound standard followed by a blank to confirm carryover.
-
Remove the analytical column and replace it with a zero-dead-volume union.[3]
-
Inject another blank.
-
If the carryover peak is no longer present , the column is the primary source of carryover.
-
If the carryover peak persists , the issue lies within the autosampler, injection valve, or connecting tubing.[2]
-
-
To check for mass spectrometer (MS) source contamination, infuse the mobile phase directly into the MS using a syringe pump. If the this compound signal is still present, the ion source requires cleaning.[2]
Frequently Asked Questions (FAQs)
Q1: What chemical properties of this compound make it prone to carryover?
A1: this compound is a polar, amphoteric molecule with a low octanol-water partition coefficient (logP = -0.78). Its limited solubility in common organic solvents and its ability to interact with active sites in the LC system via hydrogen bonding and other interactions can lead to its adsorption and subsequent carryover.
Q2: What are the most common sources of carryover in an LC system?
A2: The most frequent sources of carryover are the autosampler (especially the needle and injection valve rotor seal), the analytical column (including the frit and stationary phase), and any fittings or tubing with dead volumes.[2]
Q3: Can my mobile phase composition affect this compound carryover?
A3: Yes, the mobile phase plays a crucial role. A mobile phase that does not effectively solubilize this compound can lead to its precipitation or strong adsorption on the column. For Theobromine, typical reversed-phase mobile phases consist of water with methanol or acetonitrile. Adjusting the organic content or adding modifiers like formic or acetic acid can improve elution and reduce carryover.
Q4: How do I choose an effective wash solvent for this compound?
A4: An effective wash solvent should have a high capacity to dissolve this compound. Based on its known solubility, Dimethyl sulfoxide (DMSO) is an excellent choice. Isopropanol (IPA) is also a good, stronger organic solvent for general cleaning. For routine use, a wash solvent with a higher organic composition than the initial mobile phase is recommended. Adjusting the pH of the wash solvent with volatile acids or bases can also be effective.[3]
Data on Theobromine Solubility for Wash Solvent Selection
The selection of an appropriate wash solvent is critical for mitigating carryover. The ideal solvent is one in which the analyte is highly soluble. The table below summarizes the solubility of Theobromine in various solvents, providing a basis for choosing effective wash solutions.
| Solvent | Solubility (mg/mL) | Recommended Use as Wash Solvent |
| Dimethyl sulfoxide (DMSO) | ~30 | Highly effective for stubborn carryover; can be used as part of a "magic wash" or for deep cleaning. |
| Dimethylformamide (DMF) | ~20 | Effective for cleaning, similar to DMSO. |
| Ethanol | ~0.5 | Moderately effective; can be part of a multi-solvent wash routine. |
| Methanol | > Ethanol | A common component of wash solutions, often mixed with water and/or acetonitrile. |
| Water | ~0.33 (at 25°C) | Generally not a strong enough solvent on its own for effective cleaning of adsorbed Theobromine. |
| Isopropanol (IPA) | Not specified, but a strong organic solvent | A good choice for flushing the system to remove hydrophobic and some polar contaminants.[4] |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Protocol 1: Optimizing Autosampler Needle Wash
-
Select an Appropriate Wash Solvent: Based on the solubility data, prepare a primary wash solution. A good starting point is a mixture with a higher organic content than your mobile phase (e.g., 90:10 Acetonitrile:Water). For persistent carryover, use a stronger solvent like IPA or a solution containing DMSO.
-
Increase Wash Volume and Duration: In your instrument settings, increase the volume of the needle wash and the duration of the wash cycle.
-
Implement Multi-Solvent Washes: Utilize a multi-solvent wash if your system allows. A common effective combination is:
-
Wash 1 (Strong Organic): e.g., 100% Acetonitrile or IPA
-
Wash 2 (Aqueous/Polar): e.g., 90:10 Water:Acetonitrile
-
This ensures the removal of both polar and non-polar residues.[7]
-
-
Enable Pre- and Post-Injection Wash: Configure the autosampler to wash the needle both before aspirating the sample and after injecting it to clean both the inner and outer surfaces of the needle.[3]
Protocol 2: "Magic Wash" for System Deep Cleaning
For persistent carryover originating from the injector or tubing, a "magic wash" can be employed.
-
Prepare the Solution: Create a mixture of Water, Isopropanol (IPA), Acetonitrile (ACN), and Methanol (MeOH) in equal parts (1:1:1:1 v/v/v).
-
System Flush:
-
Remove the column and replace it with a union.
-
Place all solvent lines into the "Magic Wash" solution.
-
Flush the system at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours.
-
Increase the flow rate to 1 mL/min for 30 minutes.
-
-
Re-equilibration: Flush the system thoroughly with your mobile phase before reinstalling the column.
Protocol 3: Aggressive Column Flushing and Cleaning
If the column is identified as the source of carryover, a series of flushes with progressively stronger solvents is required.
Column Flushing Workflow:
Caption: A step-by-step workflow for aggressive column flushing to remove contaminants.
Procedure:
-
Disconnect the column from the detector to prevent contaminants from entering the MS.
-
Flush the column with at least 10-20 column volumes of your mobile phase, but without any salt or buffer components (e.g., 95:5 Water:Acetonitrile).
-
Flush with 10-20 column volumes of 100% Isopropanol (IPA).
-
If this compound has precipitated, a stronger solvent sequence may be needed. Consider flushing with solvents of decreasing polarity (e.g., Methylene Chloride -> Isopropanol -> Methanol -> Water), ensuring miscibility between steps.
-
Finally, flush the column with the mobile phase and allow it to equilibrate before reconnecting to the detector.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. What is the best way to flush a liquid chromatography system to remove contamination? [sciex.com]
- 5. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mastelf.com [mastelf.com]
Best practices for preparing calibration curves with Theobromine-d3
Welcome to the technical support center for Theobromine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the preparation of calibration curves using this compound as an internal standard, particularly in LC-MS applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Theobromine analysis?
A1: this compound is a stable isotopically labeled version of Theobromine. It is considered an ideal internal standard because its chemical and physical properties are very similar to the unlabeled analyte (Theobromine).[1][2] This similarity ensures that this compound and Theobromine behave almost identically during sample preparation, chromatography, and ionization. This helps to correct for variability throughout the analytical process, leading to more accurate and precise quantification.[2]
Q2: What are the critical first steps in preparing a calibration curve with this compound?
A2: The initial and most critical steps involve careful planning and precise execution. This includes:
-
Purity Assessment: Verify the chemical and isotopic purity of the this compound standard.[2] The presence of unlabeled Theobromine can lead to inaccurate results.
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound. Due to Theobromine's low aqueous solubility (about 0.4 mg/mL at room temperature), consider using organic solvents like methanol or a mixture of solvents to ensure complete dissolution.[3]
-
Serial Dilutions: Perform serial dilutions of both the Theobromine standard and the this compound internal standard to prepare calibration standards and the internal standard working solution.[4] Use calibrated pipettes and high-purity solvents to minimize errors.[5]
Q3: What concentration range is typically used for Theobromine calibration curves?
A3: The optimal concentration range depends on the specific application and the sensitivity of the instrument. However, published methods provide a general idea. For instance, a linear range between 0.5 and 100 µg/mL has been reported for Theobromine in human plasma.[6] Another study reported a lower and upper limit of quantitation (LLOQ and ULOQ) of 15 ng/mL and 1000 ng/mL, respectively.[7] It is crucial to establish a calibration range that brackets the expected concentration of Theobromine in your samples.
Q4: How should I store this compound stock solutions?
A4: Proper storage is crucial to maintain the integrity of your this compound standard.[8] It is generally recommended to store stock solutions in a refrigerator or freezer in tightly sealed containers to prevent solvent evaporation and degradation.[8] Avoid repeated freeze-thaw cycles, which can degrade the standard over time.[8] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
This section addresses common issues encountered when preparing and using calibration curves with this compound.
Guide 1: Low Signal Intensity of this compound
Problem: The signal intensity for the this compound internal standard is unexpectedly low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Concentration | The concentration of the internal standard may be too low compared to the analyte, leading to signal suppression.[8] | Prepare and analyze a series of dilutions of the this compound standard to determine the optimal concentration that provides a stable and robust signal. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[8][9] | Conduct a post-extraction spike analysis to evaluate the extent of ion suppression.[9] |
| Improper Storage/Handling | Degradation of the standard due to incorrect storage (e.g., exposure to light or elevated temperatures) or repeated freeze-thaw cycles can lower its effective concentration.[8] | Prepare a fresh stock solution from a new vial of the standard and compare its response to the old solution. Review storage conditions.[8] |
| Instrumental Issues | A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal intensity.[8] | Perform routine instrument maintenance, including cleaning the ion source and calibrating the detector according to the manufacturer's guidelines.[8] |
Guide 2: Inaccurate Quantification Results
Problem: The calculated concentrations of Theobromine in the samples are inaccurate or biased.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Purity Assessment | The stated purity of the this compound standard may be inaccurate, or it may contain a significant amount of the unlabeled analyte.[2] | Analyze the this compound internal standard solution by itself to check for the presence of unlabeled Theobromine. If significant, account for this in your calculations or obtain a new standard.[2] |
| Isotopic Instability (H/D Exchange) | Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled signal.[2] | Evaluate the stability of the deuterium labels by incubating the standard in the sample matrix under typical experimental conditions and monitoring for any changes in the isotopic ratio.[2] |
| Differential Matrix Effects | The analyte and internal standard may not co-elute perfectly, causing them to experience different degrees of matrix effects.[2][8] | Optimize chromatographic conditions to ensure complete co-elution of Theobromine and this compound.[8] This may involve adjusting the mobile phase composition, gradient profile, or chromatography column. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Analysis
This protocol helps determine if matrix components are suppressing or enhancing the this compound signal.[8]
Materials:
-
Blank matrix (e.g., plasma, urine) known to be free of Theobromine.
-
This compound internal standard working solution.
-
Clean solvent (e.g., mobile phase).
-
LC-MS system.
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike the this compound internal standard at the working concentration into the clean solvent.
-
Prepare Sample Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step, spike the extract with the this compound internal standard at the working concentration.[8]
-
Analysis: Analyze both sets of samples using your validated LC-MS method.
-
Data Evaluation: Compare the peak area of this compound in Set A and Set B.
Data Interpretation:
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring.[8] |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring.[8] |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal.[8] |
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effects on this compound signal.
Protocol 2: Preparation of Calibration Curve
A general protocol for preparing a calibration curve for Theobromine with this compound as an internal standard.
Materials:
-
Theobromine standard.
-
This compound internal standard.
-
High-purity solvent (e.g., methanol, acetonitrile).
-
Volumetric flasks and calibrated pipettes.
-
Blank matrix.
Methodology:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve Theobromine and this compound in a suitable solvent to create concentrated stock solutions (e.g., 1 mg/mL).
-
-
Prepare Calibration Standards (CS):
-
Perform serial dilutions of the Theobromine stock solution to create a series of calibration standards at different concentrations (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Prepare Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution to a constant concentration to be added to all samples and standards.
-
-
Spike Samples:
-
To a fixed volume of blank matrix, add a small, fixed volume of each calibration standard and a fixed volume of the IS working solution.
-
-
Sample Preparation:
-
Perform the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
-
Analysis:
-
Analyze the extracted samples by LC-MS.
-
-
Construct Calibration Curve:
-
Plot the ratio of the peak area of Theobromine to the peak area of this compound against the concentration of Theobromine for each calibration standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Typical Calibration Curve Parameters
| Parameter | Typical Value |
| Linear Range | 15 - 1000 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Calibration Curve Preparation Workflow
Caption: Workflow for preparing a Theobromine calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. apajournal.org.uk [apajournal.org.uk]
- 4. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method Using Theobromine-d3 as an Internal Standard
This guide provides a comprehensive comparison of analytical methods for the quantification of theobromine, with a focus on the validation parameters when using Theobromine-d3 as an internal standard. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation. The use of a deuterated internal standard like this compound is often considered the gold standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing.
Experimental Protocols
A common approach for the quantification of theobromine in biological matrices involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on established methods.[1]
1. Sample Preparation:
-
To 50 µL of the plasma sample, 50 µL of an internal standard solution (containing this compound or another suitable standard) is added.
-
Protein precipitation is carried out by adding three volumes of methanol.
-
The mixture is centrifuged at 14,000 × g for 20 minutes to pellet the precipitated proteins.
-
The supernatant is collected and evaporated to dryness in a vacuum centrifuge.
-
The dried residue is reconstituted in 100 µL of a solution containing 2% acetonitrile and 0.1% formic acid and sonicated for 2 minutes.
-
The reconstituted sample is centrifuged for 5 minutes at 14,000 × g before injecting 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution. The mobile phase often consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. The detection is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for theobromine and the internal standard.
Data Presentation: Method Validation Parameters
The following tables summarize key validation parameters for analytical methods quantifying theobromine, comparing the performance when using a deuterated internal standard (Theobromine-d6, as a surrogate for this compound) versus other internal standards.
Table 1: Linearity and Limits of Detection/Quantification [1]
| Parameter | Theobromine with Theobromine-d6 IS (in Plasma) | Theobromine with Theobromine-d6 IS (in Solvent) |
| Calibration Range | 3.6 - 540.5 ng/mL | 3.6 - 540.5 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Similar in plasma and solvent | Similar in plasma and solvent |
| Limit of Quantification (LOQ) | Similar in plasma and solvent | Similar in plasma and solvent |
Table 2: Precision and Accuracy [1]
| Quality Control Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low (5.5 ng/mL) | < 15% | 85-115% | < 15% | 85-115% |
| Medium (36.0 ng/mL) | < 15% | 85-115% | < 15% | 85-115% |
| High (315.7 ng/mL) | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect [1]
| Analyte | Concentration Level | Extraction Efficiency (%) |
| Theobromine | Low, Medium, High | 84 - 91% |
| Theobromine-d6 (IS) | - | ~89% |
The use of a stable isotope-labeled internal standard like Theobromine-d6 is crucial for accurately compensating for losses during sample processing and for mitigating matrix effects, leading to similar validation results for calibration curves prepared in solvent and in the biological matrix.[1][2][3]
Alternative Internal Standards
While deuterated standards are ideal for LC-MS/MS, their cost can be prohibitive for routine analysis in some laboratories.[4] In such cases, other compounds with similar chemical properties are used.
Table 4: Comparison of Internal Standards for Theobromine Analysis
| Internal Standard | Analytical Technique | Rationale for Use & Considerations |
| This compound / Theobromine-d6 | LC-MS/MS | Ideal: Co-elutes with the analyte, has the same ionization efficiency, and corrects for matrix effects and extraction losses effectively.[1] High cost can be a limitation.[4] |
| 7-(β-hydroxyethyl) theophylline | HPLC-UV, LC-MS/MS | Structurally similar to theobromine. Used when a deuterated standard is not available or is too expensive.[4] |
| β-hydroxyethyltheophylline | HPLC-UV | Employed in methods for analyzing standard reference materials.[5][6] |
| ¹³C₃-Caffeine | LC-MS/MS | Used in methods where caffeine is also an analyte of interest.[7] Provides good accuracy and precision.[7] |
| Proxyphylline | HPLC-UV | Used for the simultaneous measurement of theobromine, theophylline, and caffeine in serum and saliva.[8] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for sample analysis and the logical relationship in method validation.
Caption: General experimental workflow for the quantification of theobromine.
Caption: Key parameters for analytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve | Semantic Scholar [semanticscholar.org]
- 4. apajournal.org.uk [apajournal.org.uk]
- 5. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Theobromine-d3 versus Theobromine-13C3 as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in quantitative bioanalysis. When using mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive comparison of two common SILs for theobromine analysis: Theobromine-d3 and Theobromine-13C3, supported by established principles and available experimental data.
Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes, such as deuterium (²H or D) or carbon-13 (¹³C). This near-identical physicochemical behavior allows them to co-elute with the analyte and experience similar ionization and matrix effects, enabling robust correction for variations during sample preparation and analysis.[1][2] However, the choice between deuterium and carbon-13 labeling can significantly impact assay performance.[2][3]
Key Performance Differences: A Tabular Summary
| Feature | This compound (Deuterium Labeled) | Theobromine-13C3 (Carbon-13 Labeled) | Rationale & Implications for Theobromine Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than unlabeled theobromine due to the deuterium isotope effect.[3][6] | Co-elutes perfectly with unlabeled theobromine.[5] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[3] | Highly stable and not prone to exchange under typical analytical conditions. | The methyl groups where deuterium is typically placed in this compound are generally stable, but the potential for exchange, though low, exists. ¹³C atoms are integrated into the carbon skeleton, making them exceptionally stable. |
| Matrix Effects | Potential for differential matrix effects if chromatographic separation from the analyte occurs. | Experiences the same matrix effects as the analyte due to perfect co-elution. | In complex biological samples, co-elution is key to mitigating unpredictable ion suppression or enhancement, leading to more robust and reliable data with ¹³C-labeled standards. |
| Synthesis & Cost | Generally less expensive and synthetically more straightforward to produce.[6] | Typically more expensive and complex to synthesize. | The higher cost of ¹³C-labeled standards can be a consideration. However, for regulated bioanalysis or when the highest accuracy is required, the improved data quality may justify the additional cost. The use of this compound has been noted as potentially being prohibitively expensive for some routine laboratory analyses.[7] |
| Fragmentation in MS/MS | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns or require different collision energies for optimal fragmentation.[5] | The fragmentation pattern is identical to the native analyte, with a predictable mass shift. | Identical fragmentation behavior simplifies method development and ensures a consistent response between the analyte and the internal standard. |
Supporting Experimental Data
A study by Mendes et al. (2019) utilized Theobromine-d6 (a more heavily deuterated version of this compound) as an internal standard for the quantification of theobromine in human plasma.[8] While not a direct comparison with Theobromine-13C3, the data provides insights into the performance of a deuterated theobromine standard.
| Analyte/Internal Standard | Matrix | Extraction Efficiency (%) | Matrix Effect (%) |
| Theobromine | Human Plasma | 84 - 91 | Not specified |
| Theobromine-d6 | Human Plasma | ~89 | Not specified |
| Caffeine | Human Plasma | 73 - 79 | Not specified |
| 13C3-Caffeine | Human Plasma | ~78 | Not specified |
Data adapted from Mendes et al. (2019).[8]
The study demonstrated that the extraction recovery of Theobromine-d6 was very similar to that of the native theobromine, which is a critical requirement for a good internal standard.[8]
Experimental Protocols
Below is a generalized experimental protocol for the analysis of theobromine in a biological matrix using a stable isotope-labeled internal standard, based on methodologies described in the literature.[8][9][10]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add a solution containing the internal standard (this compound or Theobromine-13C3).
-
Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 1:3 or 1:4 ratio (sample to solvent).
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.0 mm, 3 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: A flow rate of 250 µL/min is often employed.[8]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
Visualizing the Workflow and Rationale
Caption: General experimental workflow for the quantification of theobromine in plasma.
Caption: Comparison of ideal internal standard properties for this compound and Theobromine-13C3.
Theobromine Metabolism
Theobromine is primarily metabolized in the liver. Understanding its metabolic pathway is crucial for pharmacokinetic studies. The major enzymes involved are CYP1A2 and CYP2E1. Theobromine is demethylated to xanthine, which is then oxidized to methyluric acid.
Caption: The primary metabolic pathway of theobromine in the liver.
Conclusion and Recommendation
For the routine analysis of theobromine where the highest level of accuracy and method robustness is required, Theobromine-13C3 is the superior choice as an internal standard. Its ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[2] This leads to more reliable and defensible quantitative data.
While this compound can be a viable and more cost-effective alternative, researchers must be aware of the potential for chromatographic shifts due to the deuterium isotope effect and should thoroughly validate their method to account for any potential inaccuracies.[2][6] Ultimately, the choice will depend on the specific application, the required level of accuracy, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apajournal.org.uk [apajournal.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Theobromine-d3 with other analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantification of theobromine, with a focus on the cross-validation of methods using the isotopically labeled internal standard, Theobromine-d3. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Superior Accuracy with Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-fidelity quantitative analysis, particularly in complex matrices. When coupled with mass spectrometry (MS), this approach, known as isotope dilution mass spectrometry (IDMS), offers unparalleled accuracy and precision. This compound, being chemically identical to the analyte of interest but with a distinct mass, co-elutes and experiences the same ionization effects, effectively normalizing for variations in sample preparation and instrument response. While the cost of this compound can be a consideration for routine analyses, its use is highly recommended for methods requiring forensic robustness and definitive identification[1].
Comparative Analysis of Analytical Techniques
The quantification of theobromine can be accomplished through a variety of analytical techniques, each with its own set of advantages and limitations. The following table summarizes the performance characteristics of common methods, drawing from published validation data.
| Analytical Technique | Internal Standard | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings |
| LC-MS/MS | Theobromine-d6 | >0.99 | - | - | Use of an isotopically labeled internal standard allows for accurate quantification using a calibration curve in solvent, which is comparable to a matrix-matched calibration curve[2][3][4]. |
| LC-MS/MS | ¹³C₃-caffeine | 0.9968 | - | - | An isotopically labeled analog of a related compound can also provide good accuracy and precision in complex biological fluids[5]. |
| HPLC-UV | 7-(β-hydroxyethyl) theophylline | - | 0.1 mg/g | - | A cost-effective method suitable for routine analysis in animal feed, though a more robust technique like LC-MS/MS is suggested for forensic purposes[1][6]. |
| UHPLC-HRMS | None specified | - | - | - | A high-resolution mass spectrometry method that provides high specificity and sensitivity for the analysis of theobromine in food products[7]. |
| TLC-SERS | None specified | 0.9845 | 0.5 mg/L | - | A rapid and sensitive technique for the separation and quantification of theobromine and caffeine, particularly useful for on-site quality control[8]. |
| UV-Vis Spectrophotometry | None specified | - | 0.73 mg/g | 2.42 mg/g | A simpler, more accessible technique, though it may require more extensive sample preparation to remove matrix interferences[9]. |
Experimental Protocols
LC-MS/MS with Isotope Dilution
This protocol is a generalized representation based on methodologies for the analysis of theobromine and related compounds using an isotopically labeled internal standard[3][10].
a. Sample Preparation (Plasma)
-
To 50 µL of plasma sample, add 50 µL of an internal standard solution (e.g., Theobromine-d6 at 72 ng/mL).
-
Perform protein precipitation by adding three volumes of methanol.
-
Centrifuge at 14,000 x g for 20 minutes.
-
Collect the supernatant and evaporate to dryness in a vacuum centrifuge.
-
Reconstitute the sample in 100 µL of 2% acetonitrile with 0.1% formic acid and sonicate for 2 minutes.
-
Centrifuge for 5 minutes at 14,000 x g before injection.
b. Chromatographic Conditions
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Dependent on column dimensions, typically in the range of 200-600 µL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theobromine: 181 -> 138
-
Theobromine-d6: 187 -> 142 (example transition, actual may vary)
-
HPLC-UV
This protocol is based on a validated method for the determination of theobromine in animal feed[1].
a. Sample Preparation
-
Weigh a representative sample of the ground feed material.
-
Extract theobromine using a suitable solvent (e.g., water or a mild acidic solution) with mechanical shaking or sonication.
-
Add an internal standard (e.g., 7-(β-hydroxyethyl) theophylline).
-
Filter the extract through a 0.45 µm filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 80:19:1 v/v/v)[6].
-
Flow Rate: 1 mL/min.
-
Detection: UV at 275 nm.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation and troubleshooting.
Caption: General workflow for the cross-validation of this compound with other analytical techniques.
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. [PDF] Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of theobromine, theophylline, and caffeine in by-products of cupuacu and cacao seeds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.ffhdj.com [mail.ffhdj.com]
- 10. researchgate.net [researchgate.net]
Theobromine-d3 in Bioanalytical Assays: A Guide to Enhanced Accuracy and Precision
In the landscape of bioanalytical research, the accurate and precise quantification of analytes is paramount. For researchers and drug development professionals studying theobromine, a key compound in cocoa products and a metabolite of caffeine, the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides a comprehensive comparison of Theobromine-d3 as an internal standard in bioanalytical assays, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable analytical approach.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties, co-eluting with it and experiencing similar effects from the sample matrix and instrument variations. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte, ensuring the highest degree of accuracy and precision.
Performance Comparison of Theobromine Internal Standards
The following table summarizes the performance characteristics of bioanalytical methods utilizing different internal standards for the quantification of theobromine. The data highlights the superior performance of methods employing stable isotope-labeled internal standards.
| Internal Standard | Analyte | Matrix | Method | Accuracy (% RE) | Precision (% CV) | Recovery (%) | Linearity (R²) |
| Theobromine-d6 | Theobromine | Human Plasma | LC-MS/MS | - | Inter-day: <15% | ~89% | Not Specified |
| ¹³C₃-Caffeine | Theobromine | Human Saliva, Plasma, Urine | LC-MS/MS | Intra-day: 99-105% | Intra-day: 5-10%, Inter-day: 9-13% | 99-105% | 0.9968 |
| 7-(β-hydroxyethyl) theophylline | Theobromine | Animal Feed | HPLC-UV | Not Specified | Not Specified | Not Specified | Not Specified |
| β-hydroxyethyltheophylline | Theobromine | Baking Chocolate | HPLC-UV | Not Specified | Repeatability: 2.3% | Not Specified | Not Specified |
Data synthesized from multiple sources. RE: Relative Error, CV: Coefficient of Variation.
As evidenced by the data, the use of a deuterated internal standard like Theobromine-d6 results in high recovery and acceptable precision.[1] Similarly, a ¹³C-labeled internal standard also demonstrates excellent accuracy and precision across various biological matrices.[2] In contrast, methods employing structurally analogous but not isotopically labeled internal standards, such as 7-(β-hydroxyethyl) theophylline and β-hydroxyethyltheophylline, often provide less detailed performance data in the cited literature, making a direct and comprehensive comparison challenging.[3][4]
Experimental Methodologies
A robust bioanalytical method relies on a well-defined experimental protocol. Below are representative methodologies for the quantification of theobromine using a stable isotope-labeled internal standard.
Method 1: Theobromine Quantification in Human Plasma using Theobromine-d6[1]
-
Sample Preparation: Protein precipitation of 50 µL of human plasma with methanol, after spiking with Theobromine-d6 internal standard.
-
LC-MS/MS Conditions:
-
Chromatography: Not specified in detail.
-
Mass Spectrometry: Tandem mass spectrometry was used for detection.
-
-
Quantification: Calibration curves were prepared in both plasma and a solvent. The use of the internal standard was crucial for achieving similar and accurate results between the two calibration methods.[1]
Method 2: Theobromine Quantification in Biological Fluids using ¹³C₃-Caffeine[2]
-
Sample Preparation: Ultra-centrifugation based sample pretreatment of human saliva, plasma, and urine, followed by a 20-fold dilution of the isolated low molecular weight fraction. ¹³C₃-labeled caffeine was used as the internal standard to enhance accuracy and precision.[2]
-
LC-MS/MS Conditions:
-
Chromatography: Optimized chromatography allowing for the elution of theobromine and caffeine within 1.3 minutes.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive-mode electrospray ionization (ESI).
-
-
Quantification: The assay demonstrated linearity over a 160-fold concentration range.[2]
Visualizing the Bioanalytical Workflow and the Role of Internal Standards
To better understand the experimental process and the importance of an internal standard, the following diagrams illustrate a typical bioanalytical workflow and the logical principle of using an internal standard for accurate quantification.
Caption: A typical bioanalytical workflow for the quantification of theobromine.
Caption: The principle of using an internal standard to ensure accurate quantification.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical assays. The available data strongly supports the use of stable isotope-labeled internal standards, such as this compound, for the quantification of theobromine. These standards co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation and instrument response. This leads to superior accuracy and precision compared to methods that utilize structurally analogous but non-isotopically labeled internal standards. For researchers, scientists, and drug development professionals, the adoption of this compound as an internal standard is a key step towards achieving high-quality, reproducible data in the bioanalysis of theobromine.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apajournal.org.uk [apajournal.org.uk]
- 4. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Theobromine-d3 Versus Other Deuterated Xanthines: A Comparative Guide for Metabolic Studies
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative data in metabolic studies. This guide provides an objective comparison of Theobromine-d3 with other commonly used deuterated xanthines, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate internal standard for your research needs.
Deuterated xanthines, such as this compound, Caffeine-d3, Theophylline-d3, and Paraxanthine-d3, are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) based metabolomics and pharmacokinetic studies.[1] Their near-identical physicochemical properties to their endogenous counterparts ensure they behave similarly during sample preparation and analysis, while the mass difference allows for clear differentiation, enabling precise quantification and correction for analytical variability.[1]
Comparative Performance of Deuterated Xanthines
The choice of a deuterated internal standard is critical and depends on the specific analyte and the metabolic pathways being investigated. While all deuterated xanthines serve a similar purpose, subtle differences in their metabolic fate and potential for isotopic interference can influence experimental outcomes.
This compound is the deuterated analog of theobromine, a key methylxanthine found in cocoa products.[2] Its metabolism is relatively slow compared to caffeine, with a longer half-life.[3] The primary metabolic pathways for theobromine involve demethylation to 7-methylxanthine and 3-methylxanthine, and oxidation to 3,7-dimethyluric acid.[4][5] The use of this compound is particularly advantageous in studies focusing on the metabolic effects of cocoa consumption or the independent pharmacological actions of theobromine.[6][7]
Caffeine-d3 , the deuterated form of the world's most widely consumed psychoactive substance, is extensively used in metabolic research. Caffeine is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) enzyme into three main dimethylxanthines: paraxanthine (~84%), theobromine (~12%), and theophylline (~4%).[8] Given that theobromine is a metabolite of caffeine, using this compound as an internal standard in caffeine metabolism studies requires careful consideration to avoid potential cross-talk and interference.
Theophylline-d3 is the labeled counterpart of theophylline, a methylxanthine used therapeutically as a bronchodilator.[9] Its metabolism also involves CYP1A2, leading to the formation of 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[9] Theophylline-d3 is the standard of choice for pharmacokinetic studies of theophylline-based drugs.
Paraxanthine-d3 corresponds to paraxanthine, the major metabolite of caffeine in humans.[10][11] It has its own distinct pharmacological profile and metabolic pathway.[11] The use of Paraxanthine-d3 is crucial for studies aiming to differentiate the effects of caffeine from its primary metabolite.
| Deuterated Xanthine | Parent Compound | Primary Metabolites | Key Considerations for Use |
| This compound | Theobromine | 7-Methylxanthine, 3-Methylxanthine, 3,7-Dimethyluric Acid[4][5] | Ideal for studies on cocoa metabolism and the specific effects of theobromine.[6][7] |
| Caffeine-d3 | Caffeine | Paraxanthine, Theobromine, Theophylline[8] | Potential for metabolic conversion to deuterated theobromine. |
| Theophylline-d3 | Theophylline | 1,3-Dimethyluric Acid, 1-Methyluric Acid, 3-Methylxanthine[9] | Standard for pharmacokinetic studies of theophylline. |
| Paraxanthine-d3 | Paraxanthine | 1-Methylxanthine, 1-Methyluric Acid[10] | Essential for distinguishing the effects of caffeine from its main metabolite. |
Experimental Protocols
Accurate quantification of xanthines and their metabolites relies on robust and validated analytical methods. The following provides a general experimental protocol for the analysis of theobromine and other xanthines in biological matrices using deuterated internal standards and LC-MS/MS.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of analytes from the biological matrix and removal of interfering substances.[12]
-
Protein Precipitation: To a 100 µL aliquot of plasma, urine, or saliva, add 200 µL of ice-cold acetonitrile containing the deuterated internal standard mixture (e.g., this compound, Caffeine-d3, etc.) at a known concentration.[1]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation. Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube or an injection vial for LC-MS/MS analysis.[1] A 20-fold dilution of the supernatant may be necessary to minimize matrix effects.[12]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.[13][14][15]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.8 µm) is commonly used.[16]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typically employed.[16][17]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Column Temperature: Maintained at 40°C.[16]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for xanthines.[12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each analyte and its deuterated internal standard are monitored.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for each analyte and its corresponding deuterated internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of the analyte in the unknown samples by comparing the peak area ratios to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.[1]
Visualizing Metabolic Pathways and Workflows
Understanding the metabolic relationships between different xanthines is crucial for designing and interpreting metabolic studies.
Caption: Major metabolic pathways of caffeine.
The experimental workflow for a typical metabolic study utilizing deuterated internal standards can be visualized as a sequential process.
Caption: General workflow for metabolic studies.
Conclusion
The selection of an appropriate deuterated internal standard is a critical decision in the design of metabolic studies. This compound is an excellent choice for research focused on theobromine metabolism, particularly in the context of dietary intake from sources like cocoa. However, when studying caffeine metabolism, the potential for its conversion to theobromine necessitates careful consideration and validation. For studies involving theophylline or the distinct effects of paraxanthine, Theophylline-d3 and Paraxanthine-d3 are the more suitable internal standards, respectively. By understanding the metabolic pathways and employing robust analytical protocols, researchers can leverage these powerful tools to generate high-quality, reliable data in the field of drug metabolism and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The relevance of theobromine for the beneficial effects of cocoa consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Potential of Theobromine in Obesity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paraxanthine: Caffeine's Major Metabolite for Laser-Targeted Energy [blog.priceplow.com]
- 9. Theophylline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Paraxanthine - Wikipedia [en.wikipedia.org]
- 11. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
A Comparative Guide to Theobromine Quantification Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of theobromine, a key methylxanthine found in cocoa products and a metabolite of caffeine, is crucial in various fields, from food science to clinical research. The use of a stable isotope-labeled internal standard, such as Theobromine-d3 or Theobromine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest accuracy and precision. This guide provides a comparative overview of methodologies and performance data from published studies that employ this "isotope dilution" technique, offering a valuable resource for laboratories seeking to develop, validate, or compare their own analytical methods.
While a formal inter-laboratory comparison study using this compound was not identified in the public literature, this guide synthesizes data from several key validation studies. These studies demonstrate the robustness and reliability of using a deuterated internal standard for theobromine quantification across different biological matrices. It is important to note that while this compound is specified, studies utilizing Theobromine-d6 are included as they are analytically equivalent for mass spectrometry-based quantification.
Comparative Performance Data
The following table summarizes the quantitative performance characteristics of LC-MS/MS methods for theobromine quantification using a deuterated internal standard from various studies. This allows for a cross-study comparison of key analytical figures of merit.
| Parameter | Study 1: Mendes et al. (2019) in Human Plasma | Study 2: Ptolemy et al. (2010) in Saliva, Plasma, Urine |
| Internal Standard | Theobromine-d6 | ¹³C₃-caffeine (for both caffeine and theobromine) |
| Linearity Range | 3.6 - 540.5 ng/mL | 2.5 - 400 µmol/L |
| Correlation Coefficient (R²) | >0.99 (implied) | 0.9968 (average)[1] |
| Limit of Quantification (LOQ) | 3.6 ng/mL | Not explicitly stated, lowest standard is 2.5 µmol/L |
| Intra-day Precision (%CV) | <15% (at LLOQ), <10% (at other QCs) | 5-10% (for 2.5 µmol/L)[1] |
| Inter-day Precision (%CV) | <15% (at LLOQ), <10% (at other QCs) | 9-13% (for 2.5 µmol/L)[1] |
| Accuracy (%RE) | Within ±15% (at LLOQ), Within ±10% (at other QCs) | Not explicitly stated in terms of %RE |
| Recovery (%) | Not explicitly stated | 99 - 105% (at 10 and 300 µmol/L)[1] |
Experimental Protocols
The use of a deuterated internal standard is a cornerstone of a robust LC-MS/MS method, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects.[2] Below are summaries of typical experimental protocols employed in the quantification of theobromine using this approach.
1. Sample Preparation (Human Plasma) - Based on Mendes et al. (2019)
This protocol utilizes a straightforward protein precipitation method.
-
Spiking: To 50 µL of human plasma, add the calibrator or quality control standard solution and the internal standard (Theobromine-d6).
-
Protein Precipitation: Add a volume of methanol to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
2. Sample Preparation (Saliva, Plasma, Urine) - Based on Ptolemy et al. (2010)
This method employs ultracentrifugation for sample cleanup.
-
Internal Standard Addition: Add the internal standard (in this study, ¹³C₃-caffeine) to the biofluid sample.
-
Ultracentrifugation: Subject the sample to ultracentrifugation to separate the low molecular weight fraction containing the analytes from proteins and other macromolecules.
-
Dilution: Dilute the resulting low molecular weight fraction 20-fold prior to injection. This step is crucial for minimizing matrix effects.[1]
3. LC-MS/MS Analysis
A typical LC-MS/MS system for theobromine quantification consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate theobromine from other sample components. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both theobromine and its deuterated internal standard are monitored.
-
Theobromine Transition: m/z 181 → 138
-
Theobromine-d6 Transition: m/z 187 → 143 (based on a 6 Dalton mass shift)
-
Workflow for Theobromine Quantification using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of theobromine in a biological sample using an isotope dilution LC-MS/MS method.
References
- 1. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apajournal.org.uk [apajournal.org.uk]
Theobromine-d3: A Superior Tool for Pharmacokinetic and Bioanalytical Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research and drug development, the precision and reliability of experimental data are paramount. The choice of analytical standards and research compounds can significantly impact the outcome and interpretation of studies. This guide provides a comprehensive justification for the use of Theobromine-d3 over its non-deuterated counterpart and other structural analogs, such as caffeine and theophylline. The enhanced metabolic stability and its utility as an ideal internal standard in mass spectrometry-based bioanalysis are key advantages that make this compound a superior choice for researchers aiming for accuracy and reproducibility.
Executive Summary
This compound, a deuterated isotopologue of theobromine, offers significant advantages in research, primarily due to the kinetic isotope effect (KIE). The substitution of hydrogen atoms with deuterium atoms results in a stronger carbon-deuterium bond, which slows down metabolic processes. This enhanced metabolic stability makes this compound a valuable tool for pharmacokinetic studies, allowing for a clearer investigation of the parent compound's effects with reduced interference from metabolites. Furthermore, its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) is unparalleled for the accurate quantification of theobromine in complex biological matrices. Its structural and chemical similarity to the analyte, coupled with a distinct mass difference, allows for precise correction of matrix effects and variations in sample processing.
Comparison with Structural Analogs: Theobromine, Caffeine, and Theophylline
Theobromine, caffeine, and theophylline are all methylxanthine alkaloids with similar core structures but differ in their methylation patterns. These structural differences lead to distinct pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of theobromine and its primary structural analogs, caffeine and theophylline, have been studied in humans. Theobromine generally exhibits a longer half-life compared to caffeine, indicating a slower elimination from the body.
| Parameter | Theobromine | Caffeine | Theophylline |
| Half-life (t½) in humans (hours) | 7.2[1] | 4.1[1] | 6.2[1] |
| Total Plasma Clearance (ml/min/kg) | 1.20[1] | 2.07[1] | 0.93[1] |
| Unbound Plasma Clearance (ml/min/kg) | 1.39[1] | 3.11[1] | 1.61[1] |
| Data from a comparative pharmacokinetic study in healthy male volunteers. |
Mechanism of Action: Adenosine Receptor Antagonism and Phosphodiesterase Inhibition
Theobromine, caffeine, and theophylline exert their physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. Their potencies, however, differ significantly.
| Target | Theobromine | Caffeine | Theophylline |
| Adenosine A1 Receptor (Ki, µM) | 209[2] | 77[2] | 7[2] |
| Adenosine A2A Receptor (Ki, µM) | >10,000[2] | 38[2] | 16[2] |
| Phosphodiesterase (PDE) Inhibition | Pan-PDE inhibitor | Pan-PDE inhibitor | Pan-PDE inhibitor |
| Ki values represent the binding affinity, where a lower value indicates a higher affinity. Data from equine forebrain tissues. |
Theophylline is the most potent antagonist at both A1 and A2A adenosine receptors, followed by caffeine, with theobromine being significantly weaker, especially at the A2A receptor.[2] All three methylxanthines are non-selective inhibitors of phosphodiesterases.
The Justification for this compound
The primary justifications for the use of this compound fall into two main categories: its application in pharmacokinetic and metabolic studies, and its role as a superior internal standard in bioanalytical methods.
Enhanced Metabolic Stability for Pharmacokinetic Research
The substitution of hydrogen with deuterium at metabolically active sites can significantly slow down the rate of enzymatic metabolism.[3][4] This "metabolic switching" can lead to a longer half-life of the parent compound and an altered metabolite profile.[3] For researchers investigating the specific effects of theobromine, using this compound can provide a clearer picture of the parent drug's activity by minimizing the confounding effects of its metabolites.
In Vitro Metabolic Stability Assay Workflow
Below is a generalized workflow for assessing the metabolic stability of a compound using liver microsomes. This type of assay would be ideal for demonstrating the quantitative advantage of this compound.
The Ideal Internal Standard for Bioanalysis
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS should be chemically and physically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.
This compound is the gold standard for the quantification of theobromine for the following reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chromatographic retention time, ionization efficiency, and extraction recovery to theobromine. This ensures that it behaves similarly to the analyte throughout the entire analytical process.
-
Distinct Mass: The deuterium atoms give this compound a higher mass than theobromine, allowing for their separate detection by the mass spectrometer without isotopic crosstalk.
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Because this compound is affected by the matrix in the same way as theobromine, it provides a reliable means of correcting for these effects.
LC-MS/MS Bioanalytical Workflow using this compound
The following diagram illustrates a typical workflow for the quantification of theobromine in a plasma sample using this compound as an internal standard.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is a general guideline for determining the in vitro half-life of a compound.
Materials:
-
Test compounds (Theobromine, this compound, Caffeine, Theophylline) stock solutions (e.g., 1 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Cold acetonitrile with an appropriate internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator/shaker (37°C).
Procedure:
-
Prepare a microsomal suspension in phosphate buffer to a final concentration of 1 mg/mL.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile to stop the reaction.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
Protocol 2: Quantification of Theobromine in Rat Plasma by LC-MS/MS
This protocol outlines a method for the analysis of theobromine in plasma samples from a pharmacokinetic study.
Materials:
-
Rat plasma samples.
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Methanol (LC-MS grade).
-
Formic acid.
-
Water (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
LC-MS/MS system with a C18 column.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold methanol containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution suitable for separating theobromine from other matrix components.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Monitor the specific precursor-to-product ion transitions for theobromine and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of theobromine to this compound against the concentration of theobromine standards.
-
Determine the concentration of theobromine in the plasma samples from the calibration curve.
-
Signaling Pathways
Theobromine and its analogs primarily interact with the adenosine and cyclic AMP (cAMP) signaling pathways.
Adenosine Receptor Antagonism
Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors (A1 and A2A), methylxanthines like theobromine can lead to increased neuronal firing and the release of other neurotransmitters.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that break down cAMP, a second messenger involved in many cellular processes. By inhibiting PDEs, theobromine can increase intracellular cAMP levels, leading to various physiological effects.
Conclusion
The use of this compound offers clear and compelling advantages for researchers in pharmacology and drug development. Its enhanced metabolic stability, a direct consequence of the kinetic isotope effect, provides a more robust tool for dissecting the specific pharmacological actions of theobromine, separate from its metabolites. Most significantly, its role as an internal standard in LC-MS/MS bioanalysis is indispensable for achieving the high level of accuracy and precision required in modern research. While its structural analogs, caffeine and theophylline, have their own distinct pharmacological profiles, they are not suitable substitutes for this compound when the accurate quantification or the specific study of theobromine is the objective. Therefore, for researchers demanding the highest quality data in their pharmacokinetic and bioanalytical studies of theobromine, this compound is the unequivocally superior choice.
References
- 1. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and Range of Theobromine Quantification in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the analytical performance, specifically linearity and range, for the quantification of theobromine in various biological matrices. While direct data on Theobromine-d3 as an analyte is limited due to its predominant use as an internal standard, the following data for theobromine serves as a robust surrogate, reflecting the expected performance of its deuterated counterpart under similar analytical conditions.
The quantification of theobromine, a key metabolite of caffeine, is crucial in various research fields, from pharmacokinetic studies to food science. The use of a deuterated internal standard like this compound is a standard practice in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision. The analytical characteristics of the deuterated standard are expected to closely mirror those of the native compound.
Comparative Performance Data
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of theobromine quantification in different biological matrices from published studies. This data provides a strong indication of the expected performance for this compound.
| Biological Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| Saliva | LC-MS/MS | 2.5 - 400 µmol/L | 0.9968 (average) | 2.5 µmol/L | 400 µmol/L | [1] |
| Plasma | LC-MS/MS | 2.5 - 400 µmol/L | 0.9968 (average) | 2.5 µmol/L | 400 µmol/L | [1] |
| Plasma | LC-MS/MS | 5.5 - 315.7 ng/mL | >0.99 | 5.5 ng/mL | 315.7 ng/mL | [2] |
| Urine | LC-MS/MS | 2.5 - 400 µmol/L | 0.9968 (average) | 2.5 µmol/L | 400 µmol/L | [1] |
| Urine | HPLC-UV | Up to 278 µmol/L (50 mg/L) | Not specified | 3.6 µmol/L | 278 µmol/L | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols used in the cited studies for the quantification of theobromine, which would be applicable for the analysis of this compound.
Method 1: Quantification in Saliva, Plasma, and Urine by LC-MS/MS[1]
-
Sample Preparation: A single ultra-centrifugation based sample pretreatment was employed. This was followed by a 20-fold dilution of the isolated low molecular weight biofluid fraction prior to injection to minimize matrix effects.
-
Internal Standard: ¹³C₃ isotopically labeled caffeine was used.
-
Chromatography: Liquid chromatography was performed with an optimized gradient that allowed for the elution of theobromine and caffeine within 1.3 minutes.
-
Detection: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive-mode electrospray ionization (ESI).
Method 2: Quantification in Plasma by LC-MS/MS[2]
-
Sample Preparation: Protein precipitation was performed by adding methanol to the plasma samples.
-
Internal Standard: Theobromine-d₆ was utilized.
-
Chromatography: Separation was achieved using a Gemini C18 column (50 x 2.0 mm, 3 µm) with a C18 guard column. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution at a flow rate of 250 µL/min.
-
Detection: Mass spectrometry was used for detection, with specific parameters for theobromine and its deuterated internal standard.
Method 3: Quantification in Urine by HPLC-UV[3]
-
Sample Preparation: Urine samples were diluted 1:5 (v/v) with water and directly injected into the HPLC system without further pretreatment.
-
Chromatography: Separation was performed by gradient elution on a C18 column.
-
Detection: UV spectrometry was used for detection.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for quantifying an analyte like this compound in a biological matrix using LC-MS/MS.
This comprehensive guide provides valuable insights into the linearity and range for the quantification of theobromine in key biological matrices. The presented data and protocols serve as a strong foundation for researchers developing and validating methods for this compound and similar compounds.
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Effect of Deuterium in Theobromine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Theobromine-d3 and its non-deuterated counterpart, theobromine. By leveraging experimental data from analogous deuterated compounds and established research methodologies, we explore the potential impact of deuterium substitution on the metabolic stability and pharmacokinetic profile of theobromine. This information is intended to support researchers and drug development professionals in their evaluation of deuterated compounds for therapeutic applications.
Executive Summary
The substitution of hydrogen with its heavier, stable isotope deuterium at specific metabolic sites within a drug molecule can significantly alter its pharmacokinetic properties. This "isotopic effect" primarily manifests as a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. For this compound, where three hydrogen atoms in one of the methyl groups are replaced with deuterium, a notable impact on its metabolic fate is anticipated. While direct comparative studies on this compound are not publicly available, extensive research on analogous deuterated compounds, such as deuterated caffeine (caffeine-d9), provides a strong basis for predicting enhanced metabolic stability and increased systemic exposure for this compound compared to theobromine.
The Kinetic Isotope Effect: A Primer
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, proceed more slowly when a C-D bond is present at that position. This can lead to a number of favorable pharmacokinetic changes, including:
-
Increased Half-Life (t½): A slower metabolic rate results in the drug remaining in the body for a longer period.
-
Increased Maximum Plasma Concentration (Cmax): Reduced first-pass metabolism can lead to higher peak plasma concentrations.
-
Increased Area Under the Curve (AUC): Overall drug exposure is enhanced.
-
Reduced Metabolite-Related Toxicity: A decrease in the formation of potentially toxic metabolites.
Comparative Pharmacokinetic Data (Analogous Compound)
Direct pharmacokinetic data for this compound versus theobromine in humans is not currently available in published literature. However, a clinical study on deuterated caffeine (caffeine-d9), a structurally similar methylxanthine, provides valuable insights into the expected effects of deuteration.
| Parameter | Caffeine | Caffeine-d9 | Fold Change |
| Tmax (Time to Maximum Concentration) | Similar | Similar | ~1x |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | Increased |
| AUC (Area Under the Curve) | Lower | Higher | ~4x |
Data based on a study comparing caffeine and caffeine-d9 in healthy adults.[1][2]
This data strongly suggests that this compound is likely to exhibit a significantly higher total exposure (AUC) compared to theobromine when administered at the same molar dose.
Experimental Protocols
To empirically determine and compare the pharmacokinetic and metabolic profiles of this compound and theobromine, the following standard experimental protocols are recommended.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for determining the intrinsic clearance and metabolic half-life of a compound.
Objective: To compare the rate of metabolism of this compound and theobromine in the presence of liver microsomal enzymes.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a phosphate buffer (pH 7.4).
-
Incubation: this compound and theobromine are separately added to the pre-warmed incubation mixture to initiate the metabolic reaction. Samples are incubated at 37°C with gentle shaking.
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound (this compound or theobromine).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining parent compound versus time.
In Vivo Pharmacokinetic Study in a Rodent Model
This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds in a living organism.
Objective: To compare the pharmacokinetic profiles of this compound and theobromine following oral administration to rats.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are randomly assigned to two groups. One group receives an oral dose of this compound, and the other receives an equimolar dose of theobromine, typically formulated in a suitable vehicle.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The plasma samples are processed (e.g., protein precipitation) and analyzed by a validated LC-MS/MS method to determine the concentrations of this compound, theobromine, and their major metabolites.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½), using non-compartmental analysis.
Signaling Pathways and Potential Pharmacodynamic Effects
Theobromine, and by extension this compound, exerts its physiological effects primarily through two mechanisms:
-
Adenosine Receptor Antagonism: Theobromine is a non-selective antagonist of adenosine A1 and A2A receptors. By blocking these receptors, it can lead to increased neuronal activity and smooth muscle relaxation.
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels, which can result in various cellular responses, including bronchodilation and anti-inflammatory effects.
While the primary pharmacodynamic targets of this compound are expected to be the same as theobromine, the altered pharmacokinetic profile could lead to a more sustained and pronounced effect at these targets.
Caption: Signaling pathways of theobromine.
Experimental Workflow
The evaluation of this compound against theobromine follows a logical progression from in vitro characterization to in vivo studies.
Caption: Experimental workflow for comparing this compound and theobromine.
Conclusion
The strategic deuteration of theobromine to create this compound holds significant promise for improving its pharmacokinetic profile. Based on the well-established principles of the kinetic isotope effect and supported by compelling data from analogous deuterated compounds like caffeine-d9, it is reasonable to anticipate that this compound will exhibit enhanced metabolic stability, leading to a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. These improved pharmacokinetic properties could translate into a more favorable dosing regimen and potentially enhanced therapeutic efficacy. Further empirical studies, following the outlined experimental protocols, are warranted to definitively characterize the isotopic effect of deuterium in this compound and unlock its full therapeutic potential.
References
- 1. A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine - BioSpace [biospace.com]
Cost-benefit analysis of using Theobromine-d3 in routine testing
For researchers, scientists, and drug development professionals engaged in routine analytical testing, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive cost-benefit analysis of using Theobromine-d3, a deuterated stable isotope-labeled internal standard, in comparison to its non-deuterated counterpart and other alternatives for the quantification of theobromine.
Theobromine, a methylxanthine alkaloid found in cocoa products, is a compound of interest in various fields, including food science, clinical diagnostics, and forensic toxicology. Accurate quantification of theobromine is crucial for everything from nutritional labeling to therapeutic drug monitoring and forensic investigations.
Performance Comparison: The Deuterated Advantage
The primary advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, theobromine.[1][2] This structural similarity ensures that this compound co-elutes with theobromine during chromatographic separation, leading to more effective compensation for variations in sample preparation, injection volume, and instrument response.[2]
Key Performance Metrics:
| Performance Metric | This compound (Deuterated) | Non-Deuterated Theobromine / Structural Analogs |
| Accuracy & Precision | High accuracy and precision due to co-elution and similar ionization, effectively correcting for matrix effects.[2] | Lower accuracy and precision as they may not fully compensate for matrix effects due to differences in retention time and ionization efficiency.[1] |
| Matrix Effect | Significantly mitigates matrix effects (ion suppression or enhancement) as it is affected in the same way as the analyte.[1][2] | Prone to differential matrix effects, leading to inaccurate quantification. |
| Extraction Recovery | Similar extraction recovery to the analyte, ensuring reliable quantification even with sample loss during preparation. | Extraction recovery can differ from the analyte, introducing variability. |
| Robustness | Leads to more robust and reproducible analytical methods.[2] | Methods may be less robust and more susceptible to variations in sample matrix. |
Cost Analysis: An Investment in Quality
While the initial purchase price of a deuterated standard is higher than its non-deuterated counterpart, this cost should be weighed against the long-term benefits of data quality and reduced experimental repeats.
Price Comparison:
| Product | Quantity | Estimated Price (USD) |
| This compound | 1 mg | ~$150 - $250 |
| 10 mg | ~$450 - $600 | |
| 50 mg | Contact for quote | |
| Theobromine (Analytical Standard) | 100 mg | ~$60 - $102[3][4] |
| 500 mg | Contact for quote | |
| 1 g | Contact for quote |
Prices are estimates and may vary between suppliers.
The higher upfront cost of this compound can be justified by the reduced risk of failed batches, the need for fewer replicate injections, and the increased confidence in the analytical results, ultimately saving time and resources.
Alternative Internal Standards
While this compound is considered the gold standard, other internal standards have been used for theobromine analysis. One common alternative is 7-(β-hydroxyethyl)theophylline .[5][6] This structural analog is more cost-effective than this compound. However, as a non-deuterated standard, it is more susceptible to the limitations outlined in the performance comparison table, potentially leading to less accurate and precise results.[1] Another compound that has been used as an internal standard is β-hydroxyethyltheophylline .[7]
Experimental Protocols
Quantification of Theobromine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for the analysis of methylxanthines in biological fluids.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate theobromine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Theobromine: e.g., 181.1 -> 138.1
-
This compound: e.g., 184.1 -> 141.1
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
-
Visualizing the Rationale: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the signaling pathways of theobromine.
Caption: Experimental workflow for the quantification of theobromine.
Caption: Theobromine's primary signaling pathways.
Conclusion
The use of this compound as an internal standard in routine testing offers significant advantages in terms of analytical performance, leading to more accurate, precise, and robust data. While the initial cost is higher than non-deuterated alternatives, the long-term benefits of improved data quality, reduced analytical variability, and increased confidence in results present a compelling case for its adoption. For laboratories where the integrity of quantitative data is paramount, the investment in deuterated standards like this compound is a sound scientific and economic decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Theobromine analytical standard 83-67-0 [sigmaaldrich.com]
- 4. Theobromine analytical standard | 83-67-0 [sigmaaldrich.com]
- 5. apajournal.org.uk [apajournal.org.uk]
- 6. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Theobromine-d3: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Theobromine-d3 must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) should be worn at all times, including gloves, eye protection, and a lab coat.[1][2] Handling of this compound should occur in a well-ventilated area or under a laboratory fume hood to avoid dust formation and inhalation.[1]
Step-by-Step Disposal Protocol
This compound, like its non-deuterated counterpart, is classified as a chemical waste and must not be disposed of in regular trash or down the drain.[3][4] The recommended procedure is to engage a licensed professional waste disposal service.[1] The following steps outline the process for preparing this compound for disposal:
-
Waste Identification and Classification : Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous chemical waste.[5][6] The deuterium labeling does not significantly alter the chemical's hazardous properties for disposal purposes.[7]
-
Containerization :
-
Place solid this compound waste in a clearly labeled, sealed, and leak-proof container.[5][8]
-
Ensure the container is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
For chemically contaminated solid waste like gloves and wipes, double-bag the materials in clear plastic bags to allow for visual inspection.[5]
-
-
Labeling :
-
Affix a hazardous waste tag to the container.[3]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, and the place of origin (e.g., department, room number).[3]
-
Clearly mark the container with the words "Hazardous Waste" and select the appropriate hazard pictograms.[3]
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Provide the EHS office with a completed Hazardous Waste Information Form, detailing the contents of the waste container.[3]
-
Do not attempt to dispose of the chemical waste through any other means.
-
Quantitative Data Summary
There is no specific quantitative data, such as disposal concentration limits, available for this compound in the provided search results. The primary directive is to treat it as a hazardous chemical and dispose of it through a licensed service, regardless of the quantity.
| Data Point | Value |
| Oral LD50 (Rat, for Theobromine) | 1,265 mg/kg[1] |
| Water Solubility | 0.33 g/L[1] |
| pH for Sink Disposal (General) | Not Recommended; pH must be between 5.5 and 10.5 for approved substances[4] |
Experimental Protocols
The proper disposal of this compound is a procedural matter and does not involve experimental protocols for its treatment or neutralization in a standard laboratory setting. The established protocol is the administrative and logistical process of segregation, containment, labeling, and transfer to a certified waste management entity.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.fr [fishersci.fr]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. vumc.org [vumc.org]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Theobromine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Theobromine-d3. The following procedural steps and data will ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Physicochemical Properties
This compound is a deuterated form of Theobromine, a methylxanthine alkaloid.[1] While specific toxicity data for the deuterated compound is limited, the safety precautions are based on the known properties of Theobromine. This compound is harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[2][3]
Physicochemical Data Summary:
| Property | Value |
| Chemical Formula | C₇H₅D₃N₄O₂[2] |
| Molecular Weight | 183.19 g/mol |
| Physical State | Solid, white to off-white powder[2][3] |
| Melting Point | 345 - 350 °C (653 - 662 °F)[2] |
| Water Solubility | 0.33 g/L[2] |
| Storage Temperature | Room temperature[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
PPE Requirements:
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use and dispose of them properly after handling.[2][4] |
| Body | Laboratory coat or impervious clothing | Long-sleeved to prevent skin contact.[2][4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when ventilation is inadequate or when handling large quantities that may generate dust.[4] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow:
Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[3][4]
-
Handling :
-
Storage : Store this compound in a tightly closed container in a dry and well-ventilated place at room temperature.[2][3]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Emergency Actions:
| Incident | Procedure |
| Skin Contact | Wash the affected area immediately with soap and plenty of water.[2] If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[3] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][3] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3] For large spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Disposal Protocol:
-
Waste Collection : Collect all waste material, including unused this compound and any contaminated materials (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service.[2] Do not allow the product to enter drains or waterways.[2]
-
Container Disposal : Empty containers may retain product residue and should be decontaminated before disposal or recycling.[5] If recycling is not possible, puncture the containers to prevent reuse and dispose of them according to local regulations.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
